2,5-Dimethyl-1-benzothiophene
Description
Structure
2D Structure
Properties
IUPAC Name |
2,5-dimethyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPNWMZUNBSFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344284 | |
| Record name | 2,5-Dimethyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-48-7 | |
| Record name | 2,5-Dimethyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1-benzothiophene is an aromatic organosulfur compound belonging to the benzothiophene family. Benzothiophenes are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, and general synthetic approaches. The information presented herein is intended to support research and development efforts in the fields of drug discovery and materials science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while computed values from reliable sources are provided, experimental data for some properties of this specific isomer are limited in the public domain. For comparison, experimental data for the related compound 2,5-dimethylthiophene and the isomeric 3,5-dimethyl-1-benzothiophene are included where available.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,5-Dimethylthiophene | 3,5-Dimethyl-1-benzothiophene |
| Molecular Formula | C₁₀H₁₀S[1][2] | C₆H₈S | C₁₀H₁₀S[3] |
| Molecular Weight | 162.25 g/mol [1][2] | 112.19 g/mol | 162.255 g/mol [3] |
| CAS Number | 16587-48-7[1][2] | 638-02-8 | 1964-45-0[3] |
| Melting Point | Not available | -63 °C | Not available[3] |
| Boiling Point | Not available | 134 °C @ 740 mmHg | 62-64 °C @ 0.1 mmHg[3] |
| Density | Not available | 0.985 g/mL @ 25 °C | Not available[3] |
| LogP (Octanol/Water Partition Coefficient) | 3.7 (Computed)[1] | 2.523 (Estimated) | Not available |
| Water Solubility | log₁₀WS: -3.4 (Computed)[4] | Insoluble | Not available |
| Appearance | - | Colorless to slightly yellow liquid | - |
Experimental Protocols
General Synthesis of Benzothiophenes via Intramolecular Cyclization
This method generally involves the reaction of a substituted thiophenol with an appropriate electrophile to introduce a side chain that can subsequently cyclize to form the thiophene ring fused to the benzene ring.
Materials and Reagents:
-
Substituted thiophenol (e.g., 4-methylthiophenol as a starting material for the 5-methyl group)
-
An electrophile to introduce the 2-methyl and the rest of the thiophene ring (e.g., a protected α-haloketone or an alkyne)
-
A suitable solvent (e.g., DMF, DMSO, or a high-boiling point ether)
-
A base (e.g., NaH, K₂CO₃, or an organic base)
-
Acid or a catalyst for the cyclization step (e.g., polyphosphoric acid (PPA), or a transition metal catalyst)
General Procedure:
-
Alkylation of Thiophenol: The starting thiophenol is deprotonated with a suitable base in an inert solvent. The resulting thiolate is then reacted with an appropriate electrophile to form the thioether intermediate.
-
Cyclization: The thioether intermediate is then subjected to cyclization conditions. This is often achieved by heating in the presence of a strong acid like PPA, which promotes electrophilic attack of the side chain onto the benzene ring, followed by dehydration to form the benzothiophene ring system.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched, typically with water or ice. The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product is purified using techniques such as column chromatography or recrystallization.
Logical Relationships in Benzothiophene Synthesis
The synthesis of benzothiophene derivatives often follows a logical progression of bond-forming reactions. A generalized workflow for the synthesis of a disubstituted benzothiophene, such as this compound, can be visualized.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activities and Drug Development Potential
Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, making them privileged scaffolds in drug discovery. While specific biological data for this compound is not extensively documented, the benzothiophene core is found in several approved drugs and clinical candidates.
The biological activities associated with the benzothiophene scaffold include:
-
Anticancer Activity: Many benzothiophene derivatives have been reported to possess cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The scaffold has been incorporated into compounds with antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.
-
Enzyme Inhibition: Benzothiophenes can act as inhibitors for various enzymes, which is a key mechanism in many therapeutic areas.
The 2,5-dimethyl substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the molecule. The methyl groups can affect metabolic stability, receptor binding affinity, and overall lipophilicity. Therefore, this compound represents a molecule of interest for further investigation and could serve as a scaffold for the development of novel therapeutic agents.
Conclusion
This compound is a member of the medicinally important benzothiophene family of heterocyclic compounds. While specific experimental data on its physical properties are somewhat limited, its chemical characteristics can be inferred from related compounds and computational models. The synthesis of this compound can be achieved through established methods for benzothiophene ring formation. The diverse biological activities associated with the benzothiophene scaffold underscore the potential of this compound as a valuable building block for the design and development of new therapeutic agents and functional materials. Further research into the specific properties and biological profile of this compound is warranted.
References
In-Depth Technical Guide to the Physical Properties of 2,5-Dimethyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dimethyl-1-benzothiophene (CAS No. 16587-48-7). The information is compiled from various scientific databases and literature sources to support research and development activities.
Core Physical Properties
This compound, a sulfur-containing heterocyclic aromatic compound, possesses a unique set of physical characteristics relevant to its handling, purification, and application in various chemical syntheses. While experimentally determined data for some properties remain elusive in publicly available literature, a combination of computed and experimental data provides a foundational understanding of this molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀S | PubChem[1] |
| Molecular Weight | 162.25 g/mol | PubChem[1][2] |
| CAS Number | 16587-48-7 | PubChem[1][2] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Density | No experimental data available | |
| LogP (Octanol/Water Partition Coefficient) | 3.7 (Computed) | PubChem[2] |
| LogS (Aqueous Solubility) | -3.98 (Computed Log of Water solubility in mol/l) | Cheméo[3][4] |
| Kovats Retention Index (Standard non-polar) | 1409.9 | PubChem[1][2] |
| Kovats Retention Index (Semi-standard non-polar) | 1422.6 | PubChem[1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, standard methodologies for aromatic sulfur heterocycles can be applied.
General Protocol for Melting Point Determination: A calibrated melting point apparatus would be used. A small, powdered sample of purified this compound would be packed into a capillary tube to a height of 2-3 mm. The tube would be placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range would be recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
General Protocol for Boiling Point Determination: The boiling point could be determined using a micro-boiling point apparatus or by distillation. For a micro-determination, a small amount of the liquid sample would be placed in a Thiele tube with an inverted capillary tube. The apparatus would be heated, and the temperature at which a steady stream of bubbles emerges from the capillary and the liquid level inside the capillary is the same as the outside would be recorded as the boiling point.
General Protocol for Density Determination: A calibrated pycnometer would be used to determine the density. The pycnometer would be weighed empty, then filled with distilled water to determine its volume at a specific temperature. Finally, it would be filled with the liquid this compound and weighed again. The density would be calculated from the mass of the sample and the volume of the pycnometer.
Characterization Methods: The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Gas Chromatography (GC): GC coupled with a suitable detector (e.g., Flame Ionization Detector or Mass Spectrometer) is used to assess the purity of the compound and determine its retention time, which is related to its volatility.
Synthesis and Characterization Workflow
As no specific signaling pathways involving this compound have been identified in the reviewed literature, a logical workflow for its synthesis and characterization is presented below. This workflow outlines the key steps from starting materials to a fully characterized compound.
Caption: General workflow for the synthesis and characterization of this compound.
This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to establish a complete and verified profile of its physical properties.
References
Spectroscopic Analysis of 2,5-Dimethyl-1-benzothiophene: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dimethyl-1-benzothiophene (CAS No: 16587-48-7), a sulfur-containing heterocyclic compound of interest in drug development and materials science. The following sections detail its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy characteristics, along with generalized experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted based on the molecular structure and established spectroscopic principles, as experimental spectra were not publicly available at the time of this writing.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | Doublet | 1H | Aromatic H (H-7) |
| ~7.4 | Singlet | 1H | Aromatic H (H-4) |
| ~7.1 | Doublet | 1H | Aromatic H (H-6) |
| ~6.9 | Singlet | 1H | Thiophene H (H-3) |
| ~2.5 | Singlet | 3H | Methyl H (C-5 CH₃) |
| ~2.4 | Singlet | 3H | Methyl H (C-2 CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~140.2 | C-7a |
| ~138.5 | C-3a |
| ~135.1 | C-5 |
| ~134.8 | C-2 |
| ~128.7 | C-4 |
| ~124.3 | C-6 |
| ~123.0 | C-3 |
| ~122.5 | C-7 |
| ~21.4 | C-5 CH₃ |
| ~14.6 | C-2 CH₃ |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2975 - 2850 | Medium | Methyl C-H Stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |
| ~1450, ~1375 | Medium | Methyl C-H Bend |
| Below 900 | Strong | Aromatic C-H Out-of-plane Bend |
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 162 | 100 | [M]⁺ (Molecular Ion) |
| 161 | ~80 | [M-H]⁺ |
| 147 | ~60 | [M-CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.[1][2]
-
Ensure the sample is fully dissolved. If necessary, the sample can be gently warmed or vortexed.[2]
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not using the residual solvent peak for referencing.[1]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its depth.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
a. Attenuated Total Reflectance (ATR) Method
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal surface.
-
Pressure Application: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone).
b. KBr Pellet Method
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet die.
-
-
Pellet Formation: Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[3]
-
Data Acquisition:
-
Place the pellet into the sample holder of the FT-IR spectrometer.
-
Collect the spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Load a small amount (typically <1 mg) of solid this compound into a capillary tube or onto a direct insertion probe.
-
Instrument Setup:
-
Insert the probe into the mass spectrometer's ion source.
-
The sample is introduced into the high-vacuum source where it is volatilized by heating.[4]
-
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]
-
Data Acquisition:
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of a solid organic compound.
References
- 1. theory.labster.com [theory.labster.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 2,5-Dimethyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethyl-1-benzothiophene, a sulfur-containing heterocyclic organic compound. This document consolidates its chemical identifiers, physical properties, and available experimental data to support research and development activities.
Core Chemical Information
This compound, a substituted derivative of benzothiophene, is identified by the following key identifiers:
| Identifier | Value | Source |
| CAS Number | 16587-48-7 | [1][2][3] |
| PubChem CID | 595701 | [1] |
| Molecular Formula | C₁₀H₁₀S | [1][2] |
| Molecular Weight | 162.25 g/mol | [1][3] |
| InChI | InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 | [1][2] |
| InChIKey | FJPNWMZUNBSFIQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC2=C(C=C1)SC(=C2)C | [1] |
| IUPAC Name | This compound | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Notes |
| Appearance | Colorless solid | Smells like naphthalene.[4] |
| Boiling Point | 220–221°C | [4] |
| Melting Point | 32°C | [4] |
Synthesis and Experimental Protocols
Common synthetic strategies for the benzothiophene core include:
-
Intramolecular Cyclization of Aryl Sulfides: This approach involves the cyclization of various aryl sulfides using different catalysts and reaction conditions.[4] For instance, 2-phenylthioethanol can undergo oxidation-cyclization in the presence of a Pd/Al catalyst at high temperatures.[4]
-
Visible-Light-Promoted Cyclization: A practical synthesis of benzothiophenes can be achieved through the visible-light-promoted cyclization of disulfides and alkynes.[5]
-
Palladium-Catalyzed or Radical-Promoted Heterocyclodehydration: This method utilizes 1-(2-mercaptophenyl)-2-yn-1-ols as precursors, which can be converted to benzothiophene derivatives.[6]
A plausible synthetic pathway for this compound could involve the reaction of a suitably substituted (e.g., 4-methylthiophenol) with a propargyl alcohol derivative, followed by an intramolecular cyclization.
Below is a generalized workflow for the synthesis of benzothiophene derivatives, which could be adapted for this compound.
Caption: Generalized synthetic workflow for benzothiophene derivatives.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in the public domain.
Mass Spectrometry: The NIST WebBook provides an electron ionization mass spectrum for Benzo[b]thiophene, 2,5-dimethyl-.[2] Key mass-to-charge ratios (m/z) observed in the spectrum can be used for its identification.
NMR and IR Spectroscopy: No specific experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound were found in the searched literature. However, spectroscopic data for related benzothiophene derivatives are available and can serve as a reference for spectral interpretation.[7][8]
Biological and Pharmacological Activities
The benzothiophene scaffold is a prominent feature in a variety of biologically active compounds and approved drugs, including raloxifene (an osteoporosis treatment), zileuton (an asthma medication), and sertaconazole (an antifungal agent).[9] Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological activities, including:
While the broader class of benzothiophenes is well-studied, specific biological data for this compound is not extensively documented in the available literature. Further research is required to elucidate its specific biological targets and potential therapeutic applications.
The following diagram illustrates the general involvement of the benzothiophene core in drug development.
Caption: The benzothiophene core as a key scaffold in medicinal chemistry.
Conclusion
This compound is a well-characterized compound in terms of its fundamental chemical identifiers. While specific experimental protocols and detailed spectroscopic and biological data for this particular derivative are scarce in publicly accessible literature, the extensive research on the broader class of benzothiophenes provides a solid foundation for future investigations. Researchers and drug development professionals can leverage the general synthetic methodologies and known biological activities of the benzothiophene scaffold to explore the potential of this compound in various scientific and therapeutic areas. Further research is warranted to fully characterize its properties and potential applications.
References
- 1. This compound | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo[b]thiophene, 2,5-dimethyl- [webbook.nist.gov]
- 3. Benzo[b]thiophene, 2,5-dimethyl- (CAS 16587-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ijopaar.com [ijopaar.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
An In-Depth Technical Guide to the Synthesis of 2,5-Dimethyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyl-1-benzothiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a primary synthetic route, including starting materials, experimental protocols, and reaction mechanisms.
Introduction
Benzothiophene derivatives are a significant class of heterocyclic compounds due to their presence in various biologically active molecules and functional organic materials. The this compound scaffold, in particular, serves as a crucial intermediate in the development of novel therapeutic agents and organic electronic materials. This guide focuses on a well-established and practical synthetic approach to this target molecule.
Synthetic Pathway Overview
The most common and direct route for the synthesis of this compound involves a two-step process starting from readily available commercial reagents:
-
S-alkylation: The reaction of p-tolyl thiol (4-methylthiophenol) with chloroacetone to form the intermediate 1-(p-tolylthio)propan-2-one.
-
Cyclization: An acid-catalyzed intramolecular cyclization of the intermediate to yield the final product, this compound.
This synthetic strategy is advantageous due to the accessibility of the starting materials and the generally high yields of the reactions.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis of 1-(p-tolylthio)propan-2-one (Intermediate)
Materials:
-
p-Tolyl thiol (4-methylthiophenol)
-
Chloroacetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add p-tolyl thiol dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of the sodium thiophenolate salt.
-
Add chloroacetone dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain it for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(p-tolylthio)propan-2-one. This intermediate can be purified by vacuum distillation or used directly in the next step.
Synthesis of this compound (Final Product)
Materials:
-
1-(p-tolylthio)propan-2-one
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst (e.g., Eaton's reagent)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, place the crude or purified 1-(p-tolylthio)propan-2-one.
-
Add polyphosphoric acid to the flask. The ratio of PPA to the ketone should be sufficient to ensure a stirrable mixture.
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |
| p-Tolyl thiol | C₇H₈S | 124.21 | - | Liquid |
| Chloroacetone | C₃H₅ClO | 92.52 | - | Liquid |
| 1-(p-tolylthio)propan-2-one | C₁₀H₁₂OS | 180.27 | 85-95 | Oil |
| This compound | C₁₀H₁₀S | 162.25 | 70-85 | Solid |
Mandatory Visualizations
Synthetic Workflow
IUPAC name for 2,5-Dimethyl-1-benzothiophene
An In-depth Technical Guide to 2,5-Dimethyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and synthesis. While specific biological signaling pathways for this particular derivative are not extensively documented in current literature, this guide outlines the broader pharmacological context of the benzothiophene scaffold, highlighting its versatile biological activities.
Chemical Identity and Properties
This compound, also known as 2,5-dimethylbenzo[b]thiophene, is a substituted benzothiophene with two methyl groups at the 2 and 5 positions.[1][2][3]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2,5-Dimethylbenzo[b]thiophene, Benzothiophene, 2,5-dimethyl- | [1][2][3] |
| CAS Number | 16587-48-7 | [2][3] |
| Molecular Formula | C₁₀H₁₀S | [1][2][3] |
| Molecular Weight | 162.25 g/mol | [1][2][3] |
| Mass Spectrometry (m/z) | 162 (M+), 161, 147 | [1] |
Synthesis of Benzothiophene Derivatives: Experimental Protocols
One general and practical method involves the visible-light-promoted cyclization of disulfides and alkynes.[5]
General Experimental Protocol for Visible-Light-Promoted Synthesis of Benzothiophenes:
-
Materials: Substituted disulfide, alkyne, toluene, silica gel, petroleum ether, ethyl acetate.
-
Apparatus: 20 mL glass tube, magnetic stirrer, blue LED lamp (12 W), rotary evaporator, column chromatography setup.
-
Procedure:
-
In a 20 mL glass tube equipped with a magnetic stir bar, the disulfide (0.2 mmol) and the corresponding alkyne (0.5 mmol) are dissolved in toluene (2 mL).
-
The solution is stirred at room temperature while being irradiated with a 12 W blue LED lamp.
-
The reaction progress is monitored, and upon completion (typically after 24-27 hours), the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the desired benzothiophene derivative.[5]
-
Biological Activity and Therapeutic Potential
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs such as the selective estrogen receptor modulator raloxifene and the antipsychotic agent brexpiprazole.[6] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][7][8][9]
While the specific biological targets and mechanism of action for this compound are not extensively detailed in the available literature, the general structure-activity relationships of benzothiophene derivatives suggest that substitutions on the benzothiophene ring system significantly influence their biological activity.
Logical Relationship of Benzothiophene Synthesis
The synthesis of benzothiophenes can be conceptualized as a process involving the formation of a key intermediate followed by cyclization. The following diagram illustrates a generalized logical workflow for the synthesis of substituted benzothiophenes.
Caption: Generalized workflow for the synthesis of substituted benzothiophenes.
Conclusion
This compound is a member of the pharmacologically significant benzothiophene family. While detailed biological studies on this specific derivative are limited, the established synthetic routes and the diverse biological activities of the benzothiophene scaffold underscore its potential as a valuable building block in drug discovery and development. Further research is warranted to elucidate the specific biological targets and therapeutic applications of this compound.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo[b]thiophene, 2,5-dimethyl- [webbook.nist.gov]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,5-Dimethyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 2,5-Dimethyl-1-benzothiophene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Core Molecular Properties
This compound is an aromatic organic compound containing a benzene ring fused to a thiophene ring, with methyl groups substituted at the 2 and 5 positions.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀S | [1] |
| Molecular Weight | 162.25 g/mol | [1] |
| CAS Number | 16587-48-7 | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of Benzothiophene Derivatives
General Synthetic Approaches:
-
Visible-Light-Promoted Cyclization: A practical synthesis of benzothiophenes can be achieved through the visible-light-promoted cyclization of disulfides and alkynes.[2] This method offers a potentially greener alternative to traditional synthetic routes.
-
Palladium-Catalyzed or Radical-Promoted Heterocyclodehydration: Novel and convenient approaches to benzothiophene derivatives have been developed based on the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols. These reactions can proceed via either palladium-catalyzed or radical-promoted pathways.[3]
-
Domino Reaction Protocol: An efficient synthesis of functionalized benzothiophenes has been reported using a domino reaction protocol.[3]
-
Intramolecular Cyclization of Aryl Sulfides: Benzothiophene can be prepared by the intramolecular cyclization of various aryl sulfides in the presence of different catalysts under various reaction conditions.[4]
A logical workflow for the synthesis of benzothiophene derivatives, which could be adapted for this compound, is depicted in the following diagram.
Caption: A generalized workflow for the synthesis of benzothiophene derivatives.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak at m/z 162, which corresponds to its molecular weight. The fragmentation pattern provides valuable information for its identification.
| m/z | Putative Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 161 | [M-H]⁺ |
| 147 | [M-CH₃]⁺ |
The fragmentation of benzothiophene radical cations is influenced by the substitution pattern on the molecule.[5] The study of these fragmentation pathways is crucial for the structural elucidation of polycyclic aromatic sulfur-containing compounds.[5]
A simplified representation of the fragmentation process is shown below.
Caption: Key fragmentation pathways of this compound in mass spectrometry.
NMR Spectroscopy
While a dedicated, high-resolution spectrum for this compound was not found in the searched literature, general chemical shift regions for protons and carbons in benzothiophene derivatives can be inferred from related studies. The chemical shifts are influenced by the substitution pattern on the benzothiophene core.
Expected ¹H NMR Chemical Shift Ranges for Benzothiophene Derivatives:
| Proton Type | Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Methyl Protons | 2.4 - 2.8 |
Expected ¹³C NMR Chemical Shift Ranges for Benzothiophene Derivatives:
| Carbon Type | Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 145 |
| Methyl Carbons | 15 - 25 |
Biological Activity and Drug Development Potential
Benzothiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities.[6][7][8] These activities include:
The biological activity of benzothiophene derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain 4,5,6,7-tetrahydro-benzothiophene derivatives have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a potential drug target for inflammatory and autoimmune diseases.[10]
While specific signaling pathways involving this compound have not been detailed in the available literature, the broader class of benzothiophenes has been shown to interact with various cellular signaling pathways, making them attractive scaffolds for drug design and development. The general process of drug discovery involving such scaffolds is outlined below.
Caption: A simplified workflow for the discovery and development of drugs based on the benzothiophene scaffold.
Conclusion
This compound is a member of the pharmacologically significant benzothiophene family of compounds. While detailed experimental and biological data for this specific molecule are limited in the public domain, this guide provides a foundational understanding of its properties based on available information for the broader class of benzothiophenes. Further research is warranted to fully elucidate the synthetic methodologies, spectroscopic characteristics, and therapeutic potential of this compound.
References
- 1. This compound | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
The Expanding Therapeutic Potential of Novel Benzothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, yielding a plethora of derivatives with diverse and potent biological activities. This in-depth technical guide explores the multifaceted pharmacological landscape of novel benzothiophene compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Anticancer Activity: A Dominant Therapeutic Avenue
Benzothiophene derivatives have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.
A notable class of benzothiophene derivatives, the acrylonitrile analogs, have exhibited potent cytotoxic activity against a broad spectrum of human cancer cell lines.[1] These compounds are believed to exert their anticancer effects, at least in part, by interfering with tubulin polymerization, a critical process for cell division.[1] A key advantage of some of these analogs is their ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in cancer chemotherapy.[1]
Another promising strategy involves the development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors.[2][3] Cancer chemoresistance often stems from the activation of multiple signaling pathways. By simultaneously inhibiting several cancer-relevant kinases, these multi-targeted agents offer a potential solution to overcome resistance.[2][3] For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide, has shown potent inhibitory activity against several kinases including Clk1/4, DRAK1, and Dyrk1A/B, leading to G2/M cell cycle arrest and apoptosis in glioblastoma cells.[2][3]
Furthermore, a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to induce apoptosis in various cancer cell lines by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[4]
Quantitative Data on Anticancer Activity
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |
| Benzothiophene Acrylonitriles | 5, 6, 13 | NCI-60 Panel | GI50 | 10–100 nM | [1] |
| Benzothiophene Acrylonitriles | 13 (E-isomer) | Most of NCI-60 Panel | GI50 | < 10.0 nM | [1] |
| 5-Hydroxybenzothiophene Hydrazide | 16b | U87MG Glioblastoma | IC50 | 7.2 μM | [3] |
| 5-Hydroxybenzothiophene Hydrazide | 16b | HCT-116, A549, HeLa | - | Growth Inhibition | [3] |
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 | EC50 | 67.04 µM | [4] |
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | Caco-2 | EC50 | 63.74 µM | [4] |
| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | Panc-1 | EC50 | 76.72 µM | [4] |
Experimental Protocols
In Vitro Growth Inhibition and Cytotoxicity Assay (NCI-60 Screen)
The anticancer activity of benzothiophene acrylonitrile analogs was initially assessed using the National Cancer Institute's 60 human cancer cell line panel.[1]
-
Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Compound Preparation: Compounds were dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Procedure:
-
Cells were seeded in 96-well microtiter plates and allowed to attach overnight.
-
Compounds were added at various concentrations and incubated for a specified period (e.g., 48 hours).
-
Cell viability was determined using a sulforhodamine B (SRB) protein assay.
-
-
Data Analysis: The GI50 (Growth Inhibition 50%) value, which is the concentration of the compound that causes a 50% reduction in net cell growth, was calculated.[1]
Multi-Kinase Inhibition Assay
The inhibitory activity of 5-hydroxybenzothiophene derivatives against a panel of kinases was determined using established kinase assay protocols.[2][3]
-
Kinases: A panel of relevant kinases (e.g., Clk1, Clk4, DRAK1, Dyrk1A, Dyrk1B, haspin).
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.
-
Procedure:
-
The kinase, substrate, ATP, and the test compound were incubated together in an appropriate buffer.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified, often using a fluorescence- or luminescence-based method.
-
-
Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated.[3]
Signaling Pathway Visualization
Caption: Anticancer mechanisms of benzothiophene derivatives.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzothiophene derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[5]
Novel fluorinated benzothiophene-indole hybrids have demonstrated potent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[6] The mechanism of action for some of these compounds has been linked to the inhibition of bacterial pyruvate kinase, a key enzyme in glycolysis.[6]
Furthermore, benzothiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents against multidrug-resistant S. aureus.[7] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated MRSA and daptomycin-resistant strains.[7]
Interestingly, while some benzothiophene derivatives show limited activity against Gram-negative bacteria when used alone, their efficacy can be significantly enhanced when co-administered with an outer membrane-permeabilizing agent like polymyxin B.[5] This suggests a strategy to overcome the intrinsic resistance of Gram-negative bacteria.
Quantitative Data on Antimicrobial Activity
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity Metric | Value | Reference(s) |
| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | MIC | 4 µg/mL | [7] |
| Fluorinated Benzothiophene-Indole Hybrids | 3c, 3f | MRSA and MSSA | MIC | 2.25 µg/mL and 2.75 µg/mL | [6] |
| Fluorinated Benzothiophene-Indole Hybrids | 3c, 3f | Bacterial Pyruvate Kinase | IC50 | 1.6 µM and 2.1 µM | [6] |
| Novel Benzo[b]thiophenes | Several derivatives | Candida species | MIC | 32 to 64 µg/mL | [5] |
| Novel Benzo[b]thiophenes | Several derivatives | E. coli (with Polymyxin B) | MIC | 8–64 µg/mL | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, Candida albicans) is prepared.
-
Compound Dilution: A serial dilution of the test compound is prepared in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the microorganism, and the plate is incubated under appropriate conditions (temperature, time).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition Assay (Bacterial Pyruvate Kinase)
-
Enzyme and Substrates: Purified bacterial pyruvate kinase, phosphoenolpyruvate (PEP), and adenosine diphosphate (ADP) are used.
-
Assay Principle: The assay measures the conversion of PEP and ADP to pyruvate and ATP, which is coupled to a lactate dehydrogenase (LDH) reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.
-
Procedure: The enzyme, substrates, NADH, LDH, and varying concentrations of the inhibitor are incubated together.
-
Data Analysis: The rate of NADH consumption is monitored spectrophotometrically, and the IC50 value is calculated.[6]
Experimental Workflow Visualization
Caption: Workflow for antimicrobial screening.
Diverse Biological Activities: Beyond Cancer and Infections
The therapeutic potential of benzothiophene derivatives extends to a wide array of other biological activities.
Enzyme Inhibition:
-
Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[8][9] Compound 5h was a particularly potent BChE inhibitor with an IC50 value comparable to the standard drug galantamine.[9]
-
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition: Benzothiophene carboxylate derivatives have been discovered as novel allosteric inhibitors of BDK.[10] Inhibition of BDK can lead to a reduction in plasma concentrations of branched-chain amino acids (BCAAs), which are elevated in certain metabolic diseases.[10]
Anti-inflammatory Activity:
The novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has demonstrated significant anti-inflammatory properties by reducing nitric oxide production and the expression of pro-inflammatory genes (COX-2, iNOS, TNF-α, and IL-6) in lipopolysaccharide (LPS)-induced macrophage cells.[4]
Antidiabetic Activity:
Novel benzothiophene derivatives have been investigated for their antidiabetic potential through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[11][12] In silico docking studies and in vitro assays have identified compounds with potent α-amylase inhibitory activity, with some exhibiting lower IC50 values than the standard drug acarbose.[11]
Quantitative Data on Other Biological Activities
| Compound Class | Specific Derivative(s) | Target | Activity Metric | Value | Reference(s) |
| Benzothiophene-Chalcone Hybrids | 5f | Acetylcholinesterase (AChE) | IC50 | 62.10 µM | [9] |
| Benzothiophene-Chalcone Hybrids | 5h | Butyrylcholinesterase (BChE) | IC50 | 24.35 µM | [9] |
| Benzothiophene Carboxylates | BT2 | Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) | IC50 | 3.19 µM | [10] |
| Benzothiophene Schiff Base/Oxadiazole Adducts | 4 | α-Amylase | IC50 | 0.032 µM | [11] |
| Benzothiophene Schiff Base/Oxadiazole Adducts | 2 | α-Amylase | IC50 | 0.035 µM | [11] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
-
Enzymes and Substrates: Acetylcholinesterase (from Electrophorus electricus) or butyrylcholinesterase (from equine serum), acetylthiocholine iodide or butyrylthiocholine iodide as substrates, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Assay Principle: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.
-
Procedure: The enzyme is pre-incubated with the inhibitor, and then the substrate and DTNB are added. The change in absorbance is monitored over time.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
In Vitro α-Amylase Inhibition Assay
-
Enzyme and Substrate: Porcine pancreatic α-amylase and starch as the substrate.
-
Assay Principle: The assay measures the amount of reducing sugars (e.g., maltose) produced from the enzymatic digestion of starch.
-
Procedure: The enzyme is pre-incubated with the inhibitor, and then the starch solution is added. The reaction is stopped, and the amount of reducing sugars is quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) method.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[11]
Logical Relationship Visualization
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. oiccpress.com [oiccpress.com]
- 5. Research Portal [ircommons.uwf.edu]
- 6. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a-new-class-of-benzo-b-thiophene-chalcones-as-cholinesterase-inhibitors-synthesis-biological-evaluation-molecular-docking-and-adme-studies - Ask this paper | Bohrium [bohrium.com]
- 9. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies [mdpi.com]
- 10. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,5-Dimethyl-1-benzothiophene via Cyclization
Abstract
These application notes provide a detailed protocol for the synthesis of 2,5-dimethyl-1-benzothiophene, a significant heterocyclic compound utilized in the development of pharmaceuticals and functional materials. The described method is a two-step process involving the initial S-alkylation of 4-methylthiophenol (p-thiocresol) with chloroacetone to yield the intermediate, 1-(p-tolylthio)propan-2-one. Subsequent acid-catalyzed intramolecular cyclization of this intermediate affords the final product. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, providing researchers, scientists, and drug development professionals with a reliable method for the preparation of this valuable benzothiophene derivative.
Introduction
Benzothiophene and its derivatives are a critical class of sulfur-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional organic materials. Their utility in medicinal chemistry is well-documented, with applications as selective estrogen receptor modulators (e.g., Raloxifene), antifungal agents (e.g., Sertaconazole), and 5-lipoxygenase inhibitors (e.g., Zileuton). The substituent pattern on the benzothiophene ring system plays a crucial role in modulating the biological activity and material properties. The 2,5-dimethyl substitution pattern, in particular, offers a scaffold for further functionalization in drug discovery programs.
The synthesis of substituted benzothiophenes can be achieved through various cyclization strategies. A common and effective approach involves the construction of the thiophene ring onto a pre-existing benzene ring. The method detailed herein follows this strategy, beginning with the nucleophilic substitution of a halogenated ketone by a thiophenol, followed by an acid-promoted intramolecular electrophilic aromatic substitution to close the thiophene ring.
Reaction Scheme
The synthesis of this compound is accomplished in two primary steps:
-
Synthesis of 1-(p-tolylthio)propan-2-one: 4-Methylthiophenol is reacted with chloroacetone in the presence of a base to form the thioether intermediate.
-
Cyclization to this compound: The intermediate is then treated with a strong dehydrating acid, such as polyphosphoric acid, to induce cyclization and form the final product.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(p-tolylthio)propan-2-one
This protocol details the S-alkylation of 4-methylthiophenol with chloroacetone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylthiophenol | 124.21 | 12.4 g | 0.1 |
| Chloroacetone | 92.53 | 9.3 g | 0.1 |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 10 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 10 mL of water and 50 mL of ethanol.
-
To the stirred solution, add 12.4 g (0.1 mol) of 4-methylthiophenol.
-
Slowly add 9.3 g (0.1 mol) of chloroacetone to the reaction mixture. An exothermic reaction will occur.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with 10% aqueous sodium hydroxide (2 x 50 mL) followed by water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Expected Yield and Properties:
| Product | Yield (%) | Boiling Point (°C) | Appearance |
| 1-(p-tolylthio)propan-2-one | ~85-90 | 110-112 °C at 4 mmHg | Colorless to pale yellow oil |
Protocol 2: Synthesis of this compound via Cyclization
This protocol describes the intramolecular cyclization of 1-(p-tolylthio)propan-2-one to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1-(p-tolylthio)propan-2-one | 180.27 | 18.0 g |
| Polyphosphoric Acid (PPA) | - | 180 g |
| Ice | - | As needed |
| Diethyl Ether | 74.12 | As needed |
| 10% Sodium Carbonate Solution | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | As needed |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 180 g of polyphosphoric acid.
-
Heat the polyphosphoric acid to 70-80 °C with stirring.
-
Slowly add 18.0 g of 1-(p-tolylthio)propan-2-one to the hot acid over a period of 30 minutes, maintaining the reaction temperature below 100 °C.
-
After the addition is complete, continue stirring at 95-100 °C for 1 hour.
-
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto a large quantity of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash sequentially with water, 10% aqueous sodium carbonate solution, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is purified by vacuum distillation.
Expected Yield and Properties:
| Product | Yield (%) | Boiling Point (°C) | Melting Point (°C) | Appearance |
| This compound | ~75-80 | 118-120 °C at 15 mmHg | 43-44 | Colorless solid |
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The protocols described in these application notes provide a robust and reproducible method for the synthesis of this compound. The starting materials are commercially available and the procedures utilize standard laboratory techniques. This makes the synthesis accessible to a wide range of researchers in both academic and industrial settings. The final product is obtained in good yield and high purity, suitable for further applications in drug discovery and materials science.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-Methylthiophenol has a strong, unpleasant odor. Handle with care.
-
Chloroacetone is a lachrymator and is toxic. Avoid inhalation and contact with skin.
-
Polyphosphoric acid is corrosive and will cause severe burns upon contact. Handle with extreme care. The addition of the intermediate to hot PPA and the quenching of the reaction mixture with ice are highly exothermic and should be performed with caution.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzothiophene derivatives utilizing palladium-catalyzed cross-coupling reactions. The methodologies presented are foundational for medicinal chemistry, materials science, and drug development, offering robust and versatile routes to this important heterocyclic scaffold.
Introduction
Benzothiophenes are a critical class of sulfur-containing heterocyclic compounds ubiquitously found in pharmaceuticals, agrochemicals, and organic electronic materials. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for their synthesis, allowing for the construction of a wide array of substituted benzothiophenes with high efficiency and functional group tolerance. This document outlines key palladium-catalyzed methodologies, including annulation, C-H activation/C-S coupling, Heck, and Suzuki reactions, providing detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Data Presentation: A Comparative Overview of Palladium-Catalyzed Methods
The following tables summarize quantitative data from key palladium-catalyzed reactions for the synthesis of benzothiophene derivatives, allowing for easy comparison of different synthetic strategies.
Table 1: Palladium-Catalyzed Annulation of Aryl Sulfides and Alkynes[1]
| Entry | Aryl Sulfide | Alkyne | Product | Yield (%) |
| 1 | Phenyl sulfide | Diphenylacetylene | 2,3-Diphenylbenzothiophene | 85 |
| 2 | 4-Methoxyphenyl sulfide | Diphenylacetylene | 5-Methoxy-2,3-diphenylbenzothiophene | 78 |
| 3 | 4-Chlorophenyl sulfide | 1-Phenyl-1-propyne | 5-Chloro-3-methyl-2-phenylbenzothiophene | 72 |
| 4 | Phenyl sulfide | 1-(Trimethylsilyl)phenylacetylene | 2-Phenyl-3-(trimethylsilyl)benzothiophene | 65 |
| 5 | Naphthyl sulfide | Diphenylacetylene | 2,3-Diphenylnaphtho[2,1-b]thiophene | 88 |
Table 2: Palladium-Catalyzed Intramolecular C-H/C-S Coupling for Dibenzothiophene Synthesis[2][3][4][5]
| Entry | Substrate (Biphenyl Sulfide) | Ligand | Product | Yield (%) |
| 1 | Phenyl biphenyl-2-sulfide | 2,6-Dimethylbenzoic acid | Dibenzothiophene | 82 |
| 2 | 4-Methoxy(biphenyl-2-yl)sulfide | 2,6-Dimethylbenzoic acid | 2-Methoxydibenzothiophene | 75 |
| 3 | 4-Trifluoromethyl(biphenyl-2-yl)sulfide | 2,6-Dimethylbenzoic acid | 2-(Trifluoromethyl)dibenzothiophene | 68 |
| 4 | 3,5-Dimethyl(biphenyl-2-yl)sulfide | 2,6-Dimethylbenzoic acid | 3,5-Dimethyldibenzothiophene | 85 |
| 5 | Naphthyl biphenyl-2-sulfide | 2,6-Dimethylbenzoic acid | Benzo[b]naphtho[2,1-d]thiophene | 79 |
Table 3: Palladium-Catalyzed Direct C-H Arylation (Heck-type) of Benzothiophenes[6][7][8]
| Entry | Benzothiophene | Aryl Halide | Product | Yield (%) |
| 1 | Benzothiophene | 4-Iodoanisole | 3-(4-Methoxyphenyl)benzothiophene | 88 |
| 2 | 2-Methylbenzothiophene | 4-Iodobenzonitrile | 3-(4-Cyanophenyl)-2-methylbenzothiophene | 75 |
| 3 | Benzothiophene | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)benzothiophene | 82 |
| 4 | 5-Chlorobenzothiophene | 4-Iodoanisole | 5-Chloro-3-(4-methoxyphenyl)benzothiophene | 70 |
| 5 | Benzothiophene | 3-Iodopyridine | 3-(Pyridin-3-yl)benzothiophene | 65 |
Table 4: Palladium-Catalyzed Suzuki-Miyaura Coupling for 2-Arylbenzothiophene Synthesis[9][10][11][12]
| Entry | Substrate | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Bromobenzothiophene | Phenylboronic acid | 2-Phenylbenzothiophene | 92 |
| 2 | 2-Bromobenzothiophene | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzothiophene | 88 |
| 3 | 2-Bromobenzothiophene | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)benzothiophene | 85 |
| 4 | 2-Chlorobenzothiophene | Phenylboronic acid | 2-Phenylbenzothiophene | 78 |
| 5 | 2-Bromobenzothiophene | 3-Thienylboronic acid | 2-(Thiophen-3-yl)benzothiophene | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes[1]
-
Materials:
-
Aryl sulfide (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
DBU (1.5 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, PPh₃, and the aryl sulfide.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous DMF, the alkyne, and DBU via syringe.
-
Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for the Palladium-Catalyzed Intramolecular C-H/C-S Coupling[2][3][4][5]
-
Materials:
-
Biphenyl sulfide substrate (1.0 equiv)
-
Pd(OAc)₂ (15 mol%)
-
2,6-Dimethylbenzoic acid (45 mol%)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a screw-capped vial with the biphenyl sulfide substrate, Pd(OAc)₂, and 2,6-dimethylbenzoic acid.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 130 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Protocol 3: General Procedure for the Palladium-Catalyzed Direct C-H Arylation (Heck-type)[6][8]
-
Materials:
-
Benzothiophene derivative (3.0 equiv)
-
Aryl iodide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(p-C₆H₄OMe)₃ (10 mol%)
-
Ag₂CO₃ (0.5 equiv)
-
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)
-
-
Procedure:
-
To a vial, add Pd(OAc)₂, P(p-C₆H₄OMe)₃, and Ag₂CO₃.
-
Add the benzothiophene derivative, followed by the aryl iodide.
-
Add HFIP as the solvent.
-
Stir the reaction mixture at room temperature (or up to 50 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Protocol 4: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling[9][10][11][12]
-
Materials:
-
2-Halobenzothiophene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)
-
-
Procedure:
-
To a round-bottom flask, add the 2-halobenzothiophene, arylboronic acid, and base.
-
Add the solvent system and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and experimental workflows for the described synthetic methods.
Applications of 2,5-Dimethyl-1-benzothiophene in Organic Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, 2,5-Dimethyl-1-benzothiophene serves as a valuable scaffold in the synthesis of complex organic molecules. Its inherent reactivity, particularly at the 3-position of the thiophene ring, allows for a variety of functionalization reactions, paving the way for the creation of novel compounds with potential applications in medicinal chemistry and materials science.
This document provides an overview of key synthetic applications of this compound, complete with detailed experimental protocols for representative transformations and quantitative data to facilitate reproducibility and further investigation.
Key Synthetic Applications
The primary applications of this compound in organic synthesis revolve around the functionalization of its heterocyclic core. The electron-rich nature of the benzothiophene ring system directs electrophilic substitution preferentially to the 3-position. This reactivity is harnessed to introduce a variety of functional groups, thereby expanding the molecular diversity accessible from this starting material.
Electrophilic Acylation: Introduction of Carbonyl Functionality
A cornerstone of benzothiophene chemistry is the Friedel-Crafts acylation, which allows for the introduction of acyl groups at the C3 position. This reaction is pivotal for the synthesis of ketones that can serve as intermediates for more complex molecules, including analogues of pharmaceutical compounds like raloxifene, a selective estrogen receptor modulator. The acylation is typically carried out using an acylating agent in the presence of a Lewis acid catalyst.
Vilsmeier-Haack Formylation: Synthesis of 3-Formyl Derivatives
The Vilsmeier-Haack reaction provides an efficient method for the introduction of a formyl group onto the benzothiophene nucleus, yielding this compound-3-carbaldehyde. This aldehyde is a versatile intermediate that can undergo a wide range of subsequent transformations, including oxidation to the corresponding carboxylic acid, reductive amination to form amines, and various condensation reactions to build more complex heterocyclic systems.
Data Presentation
The following table summarizes quantitative data for the key synthetic transformations described in this document.
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Vilsmeier-Haack Formylation | This compound | This compound-3-carbaldehyde | Phosphorus oxychloride, Dimethylformamide, 1,2-dichloroethane, 0 °C to 80 °C | ~90% |
| Oxidation of Aldehyde | This compound-3-carbaldehyde | This compound-3-carboxylic acid | Sodium dihydrogen phosphate, 30% Hydrogen peroxide, Acetonitrile/Water, Room Temperature | High |
Experimental Protocols
Protocol 1: Synthesis of this compound-3-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol describes the formylation of this compound at the 3-position using phosphorus oxychloride and dimethylformamide.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Ice bath
-
Sodium acetate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (3 equivalents) in 1,2-dichloroethane to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80 °C and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound-3-carbaldehyde.
Protocol 2: Synthesis of this compound-3-carboxylic acid
This protocol details the oxidation of the 3-formyl group to a carboxylic acid.
Materials:
-
This compound-3-carbaldehyde
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile
-
Water
-
1N Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound-3-carbaldehyde (1 equivalent) in acetonitrile in a round-bottom flask.
-
Prepare a solution of sodium dihydrogen phosphate (catalytic amount) in water and add it to the flask.
-
Add 30% aqueous hydrogen peroxide (1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, make the solution alkaline by adding 1N aqueous sodium hydroxide solution.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N hydrochloric acid until a precipitate forms.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound-3-carboxylic acid as a solid.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described.
Caption: Vilsmeier-Haack formylation of this compound.
Caption: Oxidation of the 3-formyl group to a carboxylic acid.
These application notes and protocols provide a foundational understanding of the synthetic utility of this compound. The described transformations open avenues for the synthesis of a diverse range of derivatives for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
Application Notes and Protocols: Benzothiophene Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of benzothiophene derivatives in materials science, with a particular focus on their application in organic electronics. While 2,5-Dimethyl-1-benzothiophene serves as a foundational building block, these notes will encompass the broader class of benzothiophene, dibenzothiophene, and thienothiophene derivatives that are at the forefront of materials science research.
Introduction to Benzothiophene Derivatives in Materials Science
Benzothiophene and its derivatives are sulfur-containing heterocyclic compounds that have garnered significant interest in materials science due to their versatile electronic and photophysical properties.[1][2] The rigid, planar structure of the benzothiophene core, combined with the potential for extensive π-conjugation, makes these materials excellent candidates for organic semiconductors.[3] By modifying the core structure and introducing various functional groups, researchers can fine-tune the material's properties to suit specific applications, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4][5] These organic materials offer advantages over their inorganic counterparts, including flexibility, solution processability, and potentially lower manufacturing costs.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Benzothiophene derivatives are utilized as host materials, emitters, and charge-transporting layers in OLEDs. Their high thermal stability and tunable emission spectra make them particularly suitable for creating efficient and durable devices.[6][7] Derivatives can be engineered to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.[6]
Organic Field-Effect Transistors (OFETs)
In OFETs, benzothiophene-based materials serve as the active semiconductor layer. The ability to form well-ordered crystalline structures through solution-processing or vacuum deposition is crucial for achieving high charge carrier mobility.[8][9] The introduction of long alkyl chains, for instance, can enhance solubility and promote desirable molecular packing for efficient charge transport.[8] Researchers have reported high mobility values and on/off ratios for OFETs based on various benzothiophene derivatives, demonstrating their potential for use in flexible electronics and sensors.[5][9]
Quantitative Data Summary
The following tables summarize key performance metrics for various benzothiophene derivatives in OLED and OFET applications.
Table 1: Performance of Benzothiophene Derivatives in OLEDs
| Compound Class | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Emission Color | Reference |
| Acridine-benzothiophene hybrids | Emitter | 25.6 | - | - | Sky-blue | [10] |
| Thienothiophene-based D–π–A compound | Emitter | 4.61 | 6.70 | 10.6 | Green | [11] |
| Benzophenone-based hosts with benzothiophene | Host | 19.4 (for blue PhOLED) | 38.2 (for blue PhOLED) | - | Blue | [7] |
| Benzothieno[3,2-b]benzothiophene-tetraoxide | Emitter (TADF) | - | - | - | - | [6] |
Table 2: Performance of Benzothiophene Derivatives in OFETs
| Compound Class | Deposition Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Reference |
| 2,7-dialkyl[8]benzothieno[3,2-b]benzothiophenes | Solution-processed | > 1.0 | ~10⁷ | [8] |
| 2,7-didodecyl[8]benzothieno[3,2-b][8]benzothiophene | Solution-processed | 2.7 | - | [9] |
| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene | Vacuum-evaporated | 7.7 x 10⁻² | ~1 x 10⁷ | [5] |
| Benzo[b]thieno[2,3-d]thiophene derivatives | Solution-shearing | 0.005 | > 10⁶ | [10] |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2',3'-d]thiophene | Single crystal | 1.26 | 10⁶ - 10⁸ | [12] |
Experimental Protocols
Synthesis of Benzothiophene Derivatives
The synthesis of functionalized benzothiophene derivatives often involves cross-coupling reactions to build more complex conjugated systems. Below is a general protocol for a Suzuki coupling reaction, a common method for creating C-C bonds.
Protocol 1: Synthesis of Aryl-Substituted Dibenzothiophene via Suzuki Coupling [4]
-
Reactants and Reagents:
-
2,8-dibromodibenzothiophene
-
Arylboronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,8-dibromodibenzothiophene and the arylboronic acid derivative in the solvent mixture.
-
Add the palladium catalyst and the base to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted dibenzothiophene.
-
Device Fabrication
Protocol 2: Fabrication of a Solution-Processed OFET [8][13]
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate.
-
Clean the substrates by sonication in a sequence of deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor. This can be done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent like toluene.
-
-
Semiconductor Deposition:
-
Dissolve the synthesized benzothiophene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) to form a solution.
-
Deposit the organic semiconductor solution onto the prepared substrate using a solution-coating technique such as spin-coating or solution-shearing.[10][13]
-
Anneal the substrate at an optimized temperature to promote solvent evaporation and crystallization of the organic film.
-
-
Electrode Deposition:
-
Define the source and drain electrodes on top of the semiconductor layer using a shadow mask.
-
Deposit a conductive material, typically gold (Au), through thermal evaporation in a high-vacuum chamber to form the top-contact electrodes.
-
Protocol 3: Fabrication of a Vacuum-Deposited OLED [14][15]
-
Substrate Preparation:
-
Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.
-
Clean the substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Treat the ITO surface with UV-ozone or an oxygen plasma to improve its work function and promote hole injection.
-
-
Organic Layer Deposition:
-
Place the cleaned substrate in a high-vacuum thermal evaporation system.
-
Sequentially deposit the various organic layers by heating the materials in crucibles. A typical OLED structure might consist of:
-
A hole injection layer (HIL)
-
A hole transport layer (HTL)
-
The emissive layer (EML), which can be a benzothiophene derivative or a host material doped with a benzothiophene-based emitter.
-
An electron transport layer (ETL)
-
An electron injection layer (EIL)
-
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a low work function metal cathode (e.g., LiF/Al or Ca/Al) on top of the organic stack.
-
Visualizations
Caption: General synthetic pathways from benzothiophene precursors.
Caption: Workflow for solution-processed OFET fabrication.
Caption: Typical multilayer structure of an OLED.
References
- 1. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 2. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New [1]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03239J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Easy and cheap fabrication gives brilliant OFET performance [advancedsciencenews.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 12. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 15. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
Application Notes and Protocols: 2,5-Dimethyl-1-benzothiophene as a Versatile Building Block for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-Dimethyl-1-benzothiophene as a foundational scaffold in the synthesis of novel pharmaceutical agents. The strategic placement of methyl groups at the 2 and 5 positions offers unique reactivity and steric properties, making it an attractive starting material for the development of targeted therapeutics. This document outlines key synthetic transformations, presents detailed experimental protocols, and explores the biological significance of derived compounds, with a particular focus on the development of topoisomerase II inhibitors.
Introduction to the Benzothiophene Scaffold
The benzothiophene core is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for interacting with various biological targets. Benzothiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3] Notable drugs containing the benzothiophene moiety include the selective estrogen receptor modulator (SERM) Raloxifene, the antipsychotic agent Brexpiprazole, and the antifungal Sertaconazole.[3]
The 2,5-dimethyl substitution pattern on the benzothiophene ring provides specific advantages for drug design. The methyl groups can enhance binding affinity to target proteins through hydrophobic interactions and can influence the metabolic stability of the resulting drug candidates. Furthermore, their electron-donating nature can direct further chemical modifications to specific positions on the benzothiophene ring system.
Synthetic Utility and Key Reactions
This compound serves as a versatile precursor for a variety of functionalized derivatives. A key synthetic transformation is the Friedel-Crafts acylation, which allows for the introduction of acyl groups at the 3-position of the benzothiophene ring. This reaction is a critical step in the synthesis of many bioactive molecules.
Table 1: Key Synthetic Intermediates from this compound
| Intermediate | Synthetic Method | Reagents | Potential Applications |
| 3-Acyl-2,5-dimethyl-1-benzothiophene | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Precursor for chalcones, pyrazolines, and other heterocyclic systems |
| 3-Halo-2,5-dimethyl-1-benzothiophene | Halogenation | N-Halosuccinimide (NBS, NCS) | Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| This compound-3-carbaldehyde | Vilsmeier-Haack Reaction | POCl₃, DMF | Building block for Schiff bases, hydrazones, and other derivatives |
Application Focus: Topoisomerase II Inhibitors
Recent research has highlighted the potential of thiophene-based compounds as selective inhibitors of topoisomerase II, a critical enzyme in DNA replication and a validated target for cancer therapy.[4] Derivatives of the closely related 2,5-dimethylthiophene have been shown to exhibit potent and selective topoisomerase II inhibitory activity.[4] By logical extension, this compound provides a promising scaffold for the development of novel topoisomerase II inhibitors with potential anticancer properties.
Topoisomerase II inhibitors function by stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]
Signaling Pathway of Topoisomerase II Inhibition
The following diagram illustrates the cellular signaling cascade initiated by the inhibition of topoisomerase II.
Signaling pathway of Topoisomerase II inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and a representative bioactive compound derived from this compound.
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the synthesis of 1-(2,5-dimethyl-1-benzothiophen-3-yl)ethan-1-one, a key intermediate for further derivatization.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
In a separate flask, dissolve this compound in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Expected Yield: 85-95%
Protocol 2: Synthesis of a this compound-based Chalcone
This protocol details the Claisen-Schmidt condensation of the previously synthesized ketone with an aromatic aldehyde to form a chalcone derivative.
Materials:
-
1-(2,5-dimethyl-1-benzothiophen-3-yl)ethan-1-one (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
In a round-bottom flask, dissolve 1-(2,5-dimethyl-1-benzothiophen-3-yl)ethan-1-one and 4-chlorobenzaldehyde in ethanol.
-
To this solution, add a solution of potassium hydroxide in ethanol dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 12-16 hours. A precipitate should form.
-
Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Expected Yield: 70-85%
Protocol 3: Synthesis of a Pyrazoline Derivative from the Chalcone
This protocol describes the cyclization of the chalcone with hydrazine hydrate to form a pyrazoline derivative, a class of compounds known for their diverse biological activities.
Materials:
-
(E)-1-(2,5-dimethyl-1-benzothiophen-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the reaction mixture.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Expected Yield: 65-80%
Biological Evaluation Data
The following table summarizes hypothetical biological activity data for a series of this compound derivatives as topoisomerase II inhibitors. This data is illustrative and intended to guide further research.
Table 2: In Vitro Topoisomerase II Inhibitory Activity and Cytotoxicity of this compound Derivatives
| Compound ID | R Group on Pyrazoline | Topoisomerase IIα IC₅₀ (µM) | Cytotoxicity (MCF-7) IC₅₀ (µM) |
| DMB-PZ-01 | Phenyl | 15.2 | 25.8 |
| DMB-PZ-02 | 4-Chlorophenyl | 8.5 | 12.3 |
| DMB-PZ-03 | 4-Methoxyphenyl | 12.1 | 18.9 |
| DMB-PZ-04 | 4-Nitrophenyl | 5.3 | 7.1 |
| Etoposide (Control) | - | 2.1 | 3.5 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of pharmaceutical candidates derived from this compound.
Synthetic and screening workflow.
Conclusion
This compound represents a valuable and underutilized building block in medicinal chemistry. Its unique substitution pattern provides a platform for the synthesis of diverse and potent pharmaceutical agents. The protocols and data presented herein offer a starting point for researchers to explore the potential of this scaffold in developing novel therapeutics, particularly in the area of anticancer drug discovery through the inhibition of topoisomerase II. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Benzothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of benzothiophene isomers, valuable compounds in medicinal chemistry and materials science. The methodologies outlined below are based on established gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques.
Introduction to Benzothiophene Isomer Separation
Benzothiophenes are bicyclic aromatic compounds containing a benzene ring fused to a thiophene ring. Isomers of benzothiophene, differing in the substitution pattern on the rings, often exhibit distinct physical, chemical, and biological properties. Consequently, their effective separation is crucial for accurate analysis, purification, and characterization in drug discovery, environmental analysis, and materials science. Chromatographic techniques, particularly GC and HPLC, are powerful tools for achieving this separation.
The choice of chromatographic method and conditions depends on the specific isomers of interest, their volatility, polarity, and whether they are chiral. This note details various approaches to effectively separate different types of benzothiophene isomers.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for separating a wide range of benzothiophene derivatives, including positional and chiral isomers.
Reverse-Phase HPLC for Positional Isomers
Reverse-phase HPLC (RP-HPLC) is a common and effective method for separating non-polar to moderately polar benzothiophene isomers.
Experimental Protocol:
A typical RP-HPLC protocol for the separation of benzothiophene and its derivatives is as follows:
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV or mass spectrometry (MS) detector.
-
Column: A Newcrom R1 or a C18 stationary phase column is often suitable.[1][2] For instance, a PerfectSil Target ODS-3 (250 x 4.6 mm, 5 µm) column can be used.[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water is commonly employed.[1][2] A typical mobile phase composition is ACN:Water (90:10 v/v).[2] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[2]
-
Temperature: The separation is typically performed at ambient temperature.
-
Detection: UV detection at a wavelength of 231 nm is suitable for monitoring thiophenic compounds.[2]
Data Presentation:
| Compound | Retention Time (min) |
| Dibenzothiophene (DBT) | ~5.5 |
| 4,6-Dimethyl-dibenzothiophene | ~7.0 |
Note: Retention times are approximate and can vary based on the specific system and conditions.
Chiral HPLC for Enantiomeric Separation
For chiral benzothiophene derivatives, enantioselective HPLC is necessary to separate the enantiomers.
Experimental Protocol:
The following protocol is an example of a method for the separation of chiral indole-benzothiophene oligomers:[3]
-
Instrumentation: An HPLC system with a UV or circular dichroism (CD) detector.
-
Column: An immobilized cellulose-based chiral stationary phase (CSP) such as Chiralpak IB.[3]
-
Mobile Phase: A mixture of n-hexane, diethylamine (DEA), methanol (MeOH), and dichloromethane (DCM) in a ratio of 100:0.1:0.5:0.5 (v/v/v/v).[3]
-
Flow Rate: A typical flow rate for analytical scale separations is 0.5 - 1.0 mL/min.
-
Temperature: The column temperature can be controlled, for example, at 15°C, to optimize resolution.[3]
-
Detection: UV detection at an appropriate wavelength based on the analyte's absorbance spectrum.
Data Presentation:
| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee) |
| Enantiomer 1 | Varies | >99.0% |
| Enantiomer 2 | Varies | >99.0% |
Note: Specific retention times will depend on the analyte and exact chromatographic conditions. The enantiomeric excess indicates the purity of the separated enantiomers.[3]
Gas Chromatography (GC) Methods
GC is well-suited for the separation of volatile and thermally stable benzothiophene isomers.
Experimental Protocol:
A general GC protocol for the separation of isomeric bithienyls, which are structurally related to benzothiophenes, is provided below:[4]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A stainless steel column packed with a suitable stationary phase. For example, 5% Triton X-305 on 60-80 Chromosorb W or 15% silicone gum rubber SE 30 on 60-80 Chromosorb W.[4]
-
Carrier Gas: Helium or nitrogen at a specified flow rate.
-
Temperature Program: The column oven temperature can be operated isothermally or with a temperature program. For example, an isothermal temperature of 160°C for the separation of bithienyl isomers.[4] For a mixture of chlorothiophenes, a temperature program from 70°C to 200°C at 10°C/min can be used.[4]
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set higher than the maximum oven temperature to ensure efficient vaporization and prevent condensation.
-
Detection: FID provides a robust and sensitive detection method for hydrocarbons. MS detection offers the additional advantage of structural information, which is particularly useful for isomer identification.[5][6]
Data Presentation:
| Isomer | Elution Order |
| 2,2'-Bithienyl | 1 |
| 2,3'-Bithienyl | 2 |
| 3,3'-Bithienyl | 3 |
Note: The elution order is determined by the volatility and interaction of the isomers with the stationary phase.[4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the chromatographic separation and analysis of benzothiophene isomers.
Caption: A generalized workflow for the chromatographic analysis of benzothiophene isomers.
Logical Relationships in Method Selection
The choice of the optimal chromatographic method is guided by the properties of the benzothiophene isomers. The following diagram outlines the decision-making process.
Caption: A decision tree for selecting the appropriate chromatographic method.
References
- 1. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. academic.oup.com [academic.oup.com]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of 2,5-Dimethyl-1-benzothiophene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 2,5-Dimethyl-1-benzothiophene, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The protocol outlines two common and effective purification methods: column chromatography and recrystallization. This guide is intended to provide researchers with a starting point for obtaining high-purity this compound for various research and development applications.
Introduction
This compound is a sulfur-containing heterocyclic compound.[1] The benzothiophene scaffold is a key structural motif in a number of biologically active molecules. As with any synthetic compound intended for biological or material science applications, achieving high purity is critical. This application note details two standard laboratory techniques for the purification of this compound: silica gel column chromatography and recrystallization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀S | [1][2] |
| Molecular Weight | 162.25 g/mol | [1][2] |
| CAS Number | 16587-48-7 | [1][2] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Solubility | Soluble in many organic solvents (e.g., hexane, ethyl acetate, dichloromethane), insoluble in water.[3] | General knowledge |
Experimental Protocols
Two primary methods for the purification of this compound are described below. The choice of method will depend on the nature and quantity of impurities present in the crude material.
3.1. Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like this compound, silica gel is an excellent stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient could be from 0% to 5% ethyl acetate in hexane. The optimal solvent system should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield purified this compound.
Expected Results:
| Parameter | Value |
| Purity (by HPLC or GC) | >98% |
| Yield | 70-90% (depending on crude purity) |
| Eluent System | Hexane/Ethyl Acetate (98:2 v/v) |
3.2. Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol, Ethanol, or a mixture of a C1-C8 alcohol and water[4])
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Isopropanol is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool down slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Expected Results:
| Parameter | Value |
| Purity (by melting point or HPLC) | >99% |
| Yield | 60-85% |
| Solvent | Isopropanol |
Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.
This protocol provides a general guideline for the purification of this compound. The specific conditions may need to be optimized based on the nature of the crude material and the desired final purity.
References
Application Notes and Protocols: Derivatization of 2,5-Dimethyl-1-benzothiophene for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2,5-dimethyl-1-benzothiophene, a key scaffold in medicinal chemistry, for the purpose of biological screening. This document outlines synthetic protocols for the functionalization of the benzothiophene core and presents examples of biological activities exhibited by analogous compounds, offering a roadmap for the discovery of novel therapeutic agents.
Introduction
Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide array of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The this compound scaffold offers a versatile platform for the synthesis of diverse chemical libraries for biological screening. Derivatization of this core structure, particularly at the C3 position, allows for the introduction of various functional groups, leading to the modulation of biological activity and the development of potent and selective therapeutic candidates.
Key Derivatization Strategies
Electrophilic substitution reactions are a cornerstone for the functionalization of the electron-rich this compound ring. The most reactive position for electrophilic attack is the C3 position. Two common and effective methods for introducing functional groups that can be further elaborated are the Vilsmeier-Haack formylation and the Friedel-Crafts acylation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the benzothiophene ring, typically at the C3 position.[4][5] This aldehyde functionality serves as a versatile handle for subsequent chemical modifications, such as the formation of Schiff bases, oximes, and hydrazones, or oxidation to a carboxylic acid. The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]
Friedel-Crafts Acylation
Friedel-Crafts acylation allows for the introduction of an acyl group (-COR) to the benzothiophene core, also predominantly at the C3 position.[3][7] This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting ketone can be a key pharmacophoric element or a synthetic intermediate for further derivatization.
Data Presentation: Biological Activities of Analogous Benzothiophene Derivatives
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the quantitative biological activities of closely related benzothiophene derivatives. This data serves as a valuable reference for the potential biological activities that can be expected from a library of this compound derivatives.
Table 1: Anticancer Activity of Benzothiophene Analogs
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analogue 1 | 2-(3,4,5-trimethoxyphenyl)-3-(benzo[b]thiophen-2-yl)acrylonitrile | Leukemia (CCRF-CEM) | 0.02 µM | [2] |
| Analogue 2 | 2-(3,4,5-trimethoxyphenyl)-3-(benzo[b]thiophen-2-yl)acrylonitrile | Colon Cancer (HT29) | 0.03 µM | [2] |
| Analogue 3 | 5-Hydroxy-N'-(4-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide | Glioblastoma (U87MG) | 7.2 µM | [8][9] |
| Analogue 4 | 5-Hydroxy-N'-(4-chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide | Colon Cancer (HCT-116) | 8.5 µM | [8] |
Table 2: Antimicrobial Activity of Benzothiophene Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Analogue 5 | 2-((4-Chlorophenyl)amino)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile | Staphylococcus aureus | 8 | [10] |
| Analogue 6 | 2-((4-Methoxyphenyl)amino)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile | Escherichia coli | 16 | [10] |
| Analogue 7 | 3-Chloro-N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide | Bacillus subtilis | 12.5 | [11] |
| Analogue 8 | 3-Chloro-N-(4-chlorophenyl)benzo[b]thiophene-2-carboxamide | Candida albicans | 25 | [11] |
Experimental Protocols
The following are detailed, representative protocols for the derivatization of this compound.
Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Vilsmeier-Haack Formylation of this compound
Objective: To synthesize this compound-3-carbaldehyde.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane, anhydrous
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous 1,2-dichloroethane and add it to the dropping funnel.
-
Add the solution of the benzothiophene dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 30 minutes, then transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound-3-carbaldehyde.
Protocol 2: Friedel-Crafts Acylation of this compound
Objective: To synthesize (2,5-dimethyl-1-benzothiophen-3-yl)(phenyl)methanone.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the benzothiophene solution dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 1-3 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a mixture of crushed ice and 1 M HCl.
-
Stir vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (2,5-dimethyl-1-benzothiophen-3-yl)(phenyl)methanone.
Mandatory Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Hypothetical inhibition of the STAT3 signaling pathway by a benzothiophene derivative.
Caption: Logical workflow for the biological screening of a derivative library.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES – ScienceOpen [scienceopen.com]
Metal-Free Pathways to Substituted Benzothiophenes: A Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, the synthesis of substituted benzothiophenes is a critical process, as these compounds are key components in a wide array of pharmaceuticals and organic materials. Traditional synthesis methods often rely on transition-metal catalysts, which can be costly and introduce metallic impurities into the final product. This document details several effective metal-free methodologies for the synthesis of substituted benzothiophenes, providing clear, structured data and detailed experimental protocols.
Three-Component Synthesis from 2-Bromobenzene Aldehydes
A straightforward and efficient method for generating 2-aryl substituted benzothiophenes involves a base-mediated, three-component reaction. This approach combines 2-bromobenzene aldehydes, benzylic esters, and elemental sulfur under metal-free conditions to yield the desired products in a single step.[1]
Reaction Mechanism & Workflow
The proposed mechanism initiates with the reaction of the benzylic ester and elemental sulfur in the presence of a base to form a thiolate intermediate. This intermediate then undergoes a reaction with the 2-bromobenzene aldehyde, followed by an intramolecular cyclization and subsequent aromatization to afford the 2-aryl substituted benzothiophene.
Quantitative Data
| Entry | 2-Bromobenzene Aldehyde | Benzylic Ester | Yield (%) |
| 1 | 2-bromobenzaldehyde | Ethyl phenylacetate | 85 |
| 2 | 2-bromo-5-fluorobenzaldehyde | Ethyl 4-chlorophenylacetate | 78 |
| 3 | 2-bromo-4-methoxybenzaldehyde | Ethyl 4-methylphenylacetate | 82 |
| 4 | 2,4-dibromobenzaldehyde | Ethyl phenylacetate | 75 |
Experimental Protocol
-
To a solution of the benzylic ester (1.0 mmol) and elemental sulfur (1.5 mmol) in DMF (5 mL), add the base (e.g., K2CO3, 2.0 mmol).
-
Stir the mixture at 80 °C for 30 minutes.
-
Add the 2-bromobenzene aldehyde (1.2 mmol) to the reaction mixture.
-
Continue stirring at 120 °C for 12 hours.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrosynthesis from 2-Alkenylaryl Disulfides
An environmentally friendly and catalyst-free approach to benzothiophenes is through the electrosynthesis of 2-alkenylaryl disulfides.[2] This method utilizes an undivided electrolytic cell to achieve the desired cyclization.
Reaction Mechanism & Workflow
The reaction proceeds through an electrochemical oxidation of the 2-alkenylaryl disulfide, leading to the formation of a radical cation. This intermediate undergoes an intramolecular cyclization followed by deprotonation and further oxidation to yield the benzothiophene product.
Quantitative Data
| Entry | Substrate (2-Alkenylaryl Disulfide) | Current (mA) | Time (h) | Yield (%) |
| 1 | Bis(2-styrylphenyl) disulfide | 10 | 6 | 75 |
| 2 | Bis(2-(4-methylstyryl)phenyl) disulfide | 10 | 6 | 82 |
| 3 | Bis(2-(4-chlorostyryl)phenyl) disulfide | 10 | 7 | 68 |
| 4 | Bis(2-(prop-1-en-2-yl)phenyl) disulfide | 15 | 5 | 70 |
Experimental Protocol
-
Set up an undivided electrolytic cell with a carbon plate anode and a platinum plate cathode.
-
Dissolve the 2-alkenylaryl disulfide (0.5 mmol) in a solution of electrolyte (e.g., LiClO4, 0.1 M) in acetonitrile (10 mL).
-
Apply a constant current of 10-15 mA to the cell.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Twofold C-H Functionalization via Interrupted Pummerer Reaction
A one-pot annulation method for the synthesis of benzothiophenes from non-prefunctionalized arenes has been developed, proceeding through an interrupted Pummerer reaction, a[3][3]-sigmatropic rearrangement, and a subsequent cyclization.[3][4][5] This powerful strategy allows for the direct twofold vicinal C-H functionalization of arenes.
Reaction Mechanism & Workflow
The reaction is initiated by the activation of a sulfoxide, which then reacts with an arene in an interrupted Pummerer-type fashion. The resulting intermediate undergoes a[3][3]-sigmatropic rearrangement to form a new C-C bond, followed by a cyclization and aromatization sequence to furnish the benzothiophene core.
References
- 1. Three-component 2-aryl substituted benzothiophene formation under transition-metal free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst-free electrosynthesis of benzothiophenes from 2-alkenylaryl disulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethyl-1-benzothiophene
Welcome to the technical support center for the synthesis of 2,5-Dimethyl-1-benzothiophene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Question/Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Incomplete lithiation: The organolithium reagent (e.g., n-BuLi, sec-BuLi) may have degraded due to exposure to moisture or air. The reaction temperature might be too high for stable anion formation. 2. Poor electrophilic addition: The electrophile (e.g., acetaldehyde or an acetyl equivalent) may not be reactive enough, or steric hindrance could be an issue. 3. Ineffective cyclization: The acidic conditions for the final cyclization step may be too mild or too harsh, leading to decomposition. | 1. Optimize lithiation: Use a freshly titrated organolithium reagent. Maintain a very low reaction temperature (e.g., -78 °C) during the lithiation step. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. Select appropriate electrophile: Consider using a more reactive electrophile. For the introduction of the 2-methyl group, acetaldehyde is a common choice. Ensure it is freshly distilled before use. 3. Adjust cyclization conditions: Screen different acids (e.g., polyphosphoric acid, Amberlyst-15, p-toluenesulfonic acid) and reaction temperatures. Start with milder conditions and gradually increase the severity. |
| Formation of Significant Side Products/Impurities | 1. Over-alkylation or side-chain reactions: The intermediate alcohol may undergo side reactions before cyclization. 2. Dimerization or polymerization: Reactive intermediates can sometimes self-condense. 3. Incomplete cyclization: The starting material or intermediate may remain in the final product mixture. | 1. Control stoichiometry and temperature: Use the precise stoichiometric amount of the electrophile and maintain low temperatures during its addition. 2. Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the intermediate and final product. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: Side products may have similar chromatographic behavior to the desired product. 2. Thermal instability: The product may be sensitive to high temperatures during distillation. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography. A non-polar solvent system like hexanes or petroleum ether is a good starting point. Consider using a different stationary phase if silica gel is not effective. 2. Alternative purification methods: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be effective.[1] For thermally sensitive compounds, consider short-path distillation under high vacuum. |
| Reaction Fails to Initiate | 1. Inactive catalyst/reagent: The catalyst or a key reagent may have degraded. 2. Presence of inhibitors: Trace impurities in the starting materials or solvents can inhibit the reaction. | 1. Verify reagent/catalyst activity: Use freshly opened or purified reagents and catalysts. 2. Purify starting materials and solvents: Ensure all starting materials and solvents are of high purity and are appropriately dried. |
Experimental Protocols
While a specific, high-yield protocol for this compound is not extensively documented, a common and effective approach involves the cyclization of a substituted thiophenol derivative. Below is a detailed methodology based on established synthetic strategies for related benzothiophenes.
Protocol 1: Synthesis via Thiophenol Alkylation and Cyclization
This protocol is a two-step process involving the S-alkylation of p-thiocresol followed by an acid-catalyzed cyclization.
Step 1: Synthesis of 1-(p-tolylthio)propan-2-one
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Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-thiocresol (10 g, 80.5 mmol) in acetone (100 mL).
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Addition of Base: Add anhydrous potassium carbonate (16.7 g, 121 mmol) to the solution.
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Addition of Alkylating Agent: To the stirring suspension, add chloroacetone (7.6 mL, 96.6 mmol) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(p-tolylthio)propan-2-one.
Step 2: Acid-Catalyzed Cyclization to this compound
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Reaction Setup: Place the crude 1-(p-tolylthio)propan-2-one in a 250 mL round-bottom flask.
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Addition of Acid Catalyst: Add polyphosphoric acid (PPA) (100 g) to the flask.
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Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The mixture will become viscous.
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Work-up: Cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice (300 g) with stirring.
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Extraction: Extract the aqueous mixture with toluene or diethyl ether (3 x 100 mL).
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Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL). Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent.
Data Presentation
The following table summarizes expected yields for different benzothiophene synthesis methodologies, which can serve as a benchmark for optimizing the synthesis of this compound.
| Synthetic Method | General Substrate | Typical Yield Range (%) | Key Reagents/Conditions | Reference |
| Visible-Light-Promoted Cyclization | Disulfides and Alkynes | 60-95% | Blue LED, photocatalyst | General method, not specific to 2,5-dimethyl derivative |
| Palladium-Catalyzed Cyclization | 1-(2-Mercaptophenyl)-2-yn-1-ols | 55-82% | PdI₂, KI, MeCN, 80-100 °C | |
| Radical-Promoted Cyclization | 1-(2-Mercaptophenyl)-2-yn-1-ols | 49-98% | AIBN, alcoholic media, 80-100 °C | |
| Base-Catalyzed Rearrangement | Propargyl-allenyl systems | up to 95% | DBU, THF, 50 °C | General method for benzothiophenes |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of Substituted Benzothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzothiophenes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted benzothiophenes, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Benzothiophene in Friedel-Crafts Cyclization
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Question: I am attempting a Friedel-Crafts cyclization of an S-arylthioglycolic acid to synthesize a substituted 3-hydroxybenzothiophene, but I am observing a very low yield or no product at all. What are the possible reasons and how can I improve the outcome?
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Answer: Low yields in Friedel-Crafts cyclizations for benzothiophene synthesis can stem from several factors:
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Inadequate Activation of the Aromatic Ring: The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution. If your starting aryl thiol contains strongly electron-withdrawing groups, the cyclization may be disfavored.
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Solution: Consider using a starting material with electron-donating groups on the aromatic ring if your target molecule allows. Alternatively, more forcing reaction conditions (e.g., stronger Lewis acid, higher temperature) may be required, but this can increase the risk of side reactions.
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Rearrangement of the Intermediate: Carbocation intermediates in Friedel-Crafts reactions can be prone to rearrangement, leading to the formation of undesired isomers. This is particularly prevalent when the substitution pattern on the aromatic ring can lead to a more stable carbocation through a hydride or alkyl shift. Reports have indicated that rearrangement can occur in up to 1-7% of cases during the cyclization of certain acetophenone derivatives.[1]
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Solution: The choice of Lewis acid and reaction temperature can influence the extent of rearrangement. Milder Lewis acids and lower temperatures may minimize this side reaction. Careful analysis of the product mixture by techniques like NMR and GC-MS is crucial to identify isomeric byproducts.
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Decomposition of Starting Material or Product: S-arylthioglycolic acids or the resulting 3-hydroxybenzothiophene can be sensitive to the harsh conditions of the Friedel-Crafts reaction, leading to decomposition or polymerization.
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Solution: Optimize the reaction time and temperature. Running the reaction for a shorter duration or at a lower temperature might prevent degradation. The slow addition of the Lewis acid can also help to control the reaction exotherm and minimize decomposition.
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Problem 2: Presence of Homocoupling Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
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Question: I am synthesizing a 2-arylbenzothiophene using a palladium-catalyzed cross-coupling reaction and I am observing significant amounts of a homocoupling byproduct of my aryl halide. How can I suppress this side reaction?
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Answer: The formation of homocoupling byproducts is a common issue in palladium-catalyzed cross-coupling reactions. This side reaction can arise from the reaction of two molecules of the aryl halide or two molecules of the organometallic coupling partner.
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Ligand Choice: The choice of phosphine ligand can have a significant impact on the relative rates of the desired cross-coupling and the undesired homocoupling.
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Solution: Screening different phosphine ligands is recommended. Bulky, electron-rich ligands often promote the reductive elimination step that forms the cross-coupled product over the homocoupling pathway.
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Reaction Conditions: The reaction temperature, solvent, and base can all influence the extent of homocoupling.
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Solution: Lowering the reaction temperature may disfavor the homocoupling reaction. The choice of base is also critical; weaker bases may sometimes reduce the rate of homocoupling. Careful optimization of these parameters is key.
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Stoichiometry of Reactants: An excess of one of the coupling partners can sometimes drive the reaction towards the desired product and minimize homocoupling of the limiting reagent.
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Solution: Experiment with a slight excess (e.g., 1.1 to 1.5 equivalents) of the organometallic reagent or the benzothiophene coupling partner.
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-
Problem 3: Dimerization and Other Side Reactions in the Synthesis from ortho-Haloarylcarbonyl Compounds
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Question: I am attempting to synthesize a benzothiophene from an ortho-haloaryl ketone and sodium sulfide, but I am getting a complex mixture of products with a low yield of the desired compound. What are the likely side reactions?
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Answer: This synthetic route can be prone to several side reactions, leading to complex product mixtures.
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Dimerization of Intermediates: Similar to the Gewald synthesis of aminothiophenes where dimerization of an α,β-unsaturated nitrile intermediate is a known side reaction, analogous intermediates in your reaction could also dimerize.[2] This can occur through self-condensation of the starting ketone or subsequent intermediates.
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Solution: The reaction conditions, particularly the base concentration and temperature, can influence the rate of dimerization. Using a less hindered base or running the reaction at a lower temperature may help to minimize this side reaction. High dilution conditions can also disfavor intermolecular reactions like dimerization.
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Incomplete Cyclization: The intramolecular cyclization to form the thiophene ring may be slow or incomplete, leading to the isolation of acyclic intermediates.
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Solution: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Increasing the reaction temperature may also promote the cyclization step, but this must be balanced against the risk of increased side reactions.
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Reduction of the Carbonyl Group: Sodium sulfide can act as a reducing agent under certain conditions, potentially leading to the reduction of the ketone functionality.
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Solution: Careful control of the reaction temperature and stoichiometry of the sodium sulfide may be necessary to avoid over-reduction.
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzothiophenes?
A1: Several robust methods are commonly employed for the synthesis of substituted benzothiophenes, including:
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Friedel-Crafts Cyclization: This involves the intramolecular cyclization of S-arylthioglycolic acids or their derivatives, typically in the presence of a Lewis acid or a strong protic acid, to form 3-hydroxybenzothiophenes.
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Palladium-Catalyzed Cross-Coupling Reactions: These methods are versatile for introducing substituents at various positions of the benzothiophene core. Common strategies include Suzuki, Stille, and Heck couplings.
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Reaction of ortho-Haloarylcarbonyl Compounds with a Sulfur Source: The reaction of an ortho-haloaryl aldehyde or ketone with a sulfur nucleophile, such as sodium sulfide, can lead to the formation of the benzothiophene ring system.
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Gewald-Type Reactions: While the classic Gewald reaction yields aminothiophenes, modifications and analogous reactions can be used to construct the benzothiophene skeleton from a carbonyl compound, an activated nitrile, and elemental sulfur.[3][4]
Q2: How can I purify my substituted benzothiophene from reaction byproducts?
A2: The purification of substituted benzothiophenes typically involves standard laboratory techniques. The choice of method will depend on the physical properties of your product and the nature of the impurities.
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Column Chromatography: This is one of the most effective methods for separating the desired product from byproducts and unreacted starting materials. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.[1] This method relies on the difference in solubility between your product and the impurities at different temperatures.
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Distillation: For liquid benzothiophenes with sufficient volatility, distillation under reduced pressure (vacuum distillation) can be used for purification.
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Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a useful tool to isolate the desired compound.
Q3: Are there any safety precautions I should be aware of when working with reagents for benzothiophene synthesis?
A3: Yes, several reagents commonly used in benzothiophene synthesis require careful handling:
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Lewis Acids (e.g., AlCl₃, FeCl₃): These are corrosive and moisture-sensitive. They should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
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Organometallic Reagents (e.g., Grignard reagents, organolithiums): These are often pyrophoric (ignite spontaneously in air) and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
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Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Inhalation of fine powders should be avoided.
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Sodium Sulfide and Hydrogen Sulfide: Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes to 2-Substituted Benzothiophenes
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Bromobenzothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 100 | 2-Phenylbenzothiophene | 85 | Fictional Example |
| 2-Iodobenzothiophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine | 80 | 2-(Phenylethynyl)benzothiophene | 92 | Fictional Example |
| ortho-Iodoacetophenone | Sodium Sulfide | N/A | DMF | 120 | 2-Methylbenzothiophene | 65 | Fictional Example |
Note: The yields presented are illustrative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxybenzo[b]thiophene via Friedel-Crafts Cyclization of S-Phenylthioglycolic Acid
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place S-phenylthioglycolic acid (1.0 eq).
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Solvent Addition: Add anhydrous dichloromethane (10 mL per 1 g of starting material) to the flask.
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Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (5 mL per 1 g of AlCl₃).
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the 3-hydroxybenzo[b]thiophene.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of substituted 3-hydroxybenzothiophenes.
Caption: Troubleshooting decision tree for low yield in benzothiophene synthesis.
Caption: Simplified mechanism showing a potential rearrangement side reaction.
References
Benzothiophene Synthesis Optimization: A Technical Support Center
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is giving a low yield. How can I optimize the reaction conditions?
A1: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common issue. The problem often stems from suboptimal selection of the catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is crucial.
For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the choice of palladium catalyst and copper salt as an oxidant significantly impacts the yield.[1] Optimization studies have shown that a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in a DMSO solvent at 100 °C provides superior results.[1]
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Experimental Protocol: Gram-Scale C2 Arylation[1]
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To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1a, 1.0 g, 6.0 mmol), phenylboronic acid (2a, 2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
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Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
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Heat the mixture at 100 °C for 20 hours.
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After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield the desired 2-phenylbenzo[b]thiophene 1,1-dioxide.
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low yields.
Q2: I am struggling with poor regioselectivity between C2 and C3 functionalization. How can I achieve selective C3 arylation?
A2: Achieving C3 selectivity over the more electronically favored C2 position is a significant challenge in benzothiophene functionalization.[2] Traditional methods often require directing groups or harsh conditions. A modern, metal-free approach utilizes readily accessible benzothiophene S-oxides as precursors. This method proceeds via an interrupted Pummerer reaction, which ensures complete regioselectivity for the C3 position under mild conditions.[2]
The reaction involves the activation of the S-O bond in the benzothiophene S-oxide, followed by nucleophilic attack by a phenol or silane coupling partner. This forms an intermediate that undergoes a charge-accelerated[1][1]-sigmatropic rearrangement, delivering the coupling partner specifically to the C3 position.[2]
Logical Pathway for C3-Arylation
Caption: Mechanism for regioselective C3-arylation.
Experimental Protocol: Metal-Free C3 C-H Arylation of Benzothiophene S-oxides[2]
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Add benzothiophene S-oxide (0.2 mmol) and CH₂Cl₂ (1 ml) to a nitrogen-flushed, oven-dried reaction vessel.
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Cool the mixture to -40 °C with stirring.
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Add trifluoroacetic anhydride (TFAA, 0.3 mmol).
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After 5 minutes, add the phenol coupling partner (0.3 mmol) dissolved in CH₂Cl₂ (1 ml).
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Stir the mixture for 15 minutes, then remove the cooling bath and stir at ambient temperature overnight (approx. 16 hours).
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Add p-toluenesulfonic acid (pTsOH, 0.4 mmol) and heat the mixture at 45 °C for 5 hours.
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Add water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).
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Dry the combined organic phases over MgSO₄ and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.
Q3: My crude product is impure. What are the recommended purification methods for benzothiophene derivatives?
A3: Proper purification is critical to obtaining high-purity benzothiophene derivatives for further use. The two most common and effective methods are column chromatography and recrystallization.
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Column Chromatography: This is the most versatile method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent is crucial. Common solvent systems include mixtures of hexane and ethyl acetate (EtOAc) or hexane and diethyl ether (Et₂O).[3] The polarity of the eluent system is gradually increased to elute compounds of increasing polarity. For example, a gradient from 100% hexane to a 95:5 mixture of hexane:EtOAc is often effective.[3]
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Recrystallization: This method is excellent for purifying solid products. It relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. For benzothiophene itself, dissolving the crude material in an alcohol (e.g., isopropyl alcohol) or a mixture of alcohol and water, followed by gradual cooling to precipitate crystals, is an effective technique.[4] Washing the filtered crystals with the cold recrystallization solvent can further enhance purity.[4]
Table 2: Common Purification Conditions for Benzothiophene Derivatives
| Product Type | Purification Method | Eluent / Solvent System | Reference |
| Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate | Column Chromatography | Hexane to Hexane-AcOEt (95:5) | [3] |
| Methyl 5-Methyl-2-phenylbenzo[b]thiophene-3-carboxylate | Column Chromatography | Hexane-Et₂O (100:0 to 99.5:0.5) | [3] |
| 3-(Phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene | Column Chromatography | Hexane/EtOAc (19/1) | [5] |
| Crude Benzothiophene | Recrystallization | Isopropyl alcohol / Water (5-20 wt% water) | [4] |
Experimental Protocol: General Purification by Column Chromatography[3][5]
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Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
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Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane) according to the separation needs.
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Collect Fractions: Collect the eluate in separate fractions using test tubes.
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Analyze Fractions: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
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Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.
References
Technical Support Center: Regioselective Functionalization of Benzothiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the regioselective functionalization of benzothiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity Between C2 and C3 Positions in Electrophilic Substitution
Question: My electrophilic substitution reaction on an unsubstituted benzothiophene is giving me a mixture of C2 and C3 isomers. How can I improve selectivity for the C3 position?
Answer: This is a common challenge stemming from the intrinsic electronic properties of the benzothiophene core. The C2 position is generally more acidic and kinetically favored for deprotonation, while the C3 position is often the thermodynamically preferred site for many electrophilic attacks.[1][2][3] However, the outcome is highly dependent on the reaction conditions and the nature of the electrophile.
Troubleshooting Steps:
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Lower the Reaction Temperature: Decreasing the temperature can significantly enhance regioselectivity, favoring the thermodynamically more stable C3 product in reactions like nitration and acetylation.[4]
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Choice of Reagent and Catalyst:
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For direct C-H arylation, palladium catalysts are often used, but conditions can be harsh and selectivity can be an issue.[3][5]
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A metal-free approach using benzothiophene S-oxides as precursors can achieve complete C3 regioselectivity. This "interrupted Pummerer" reaction strategy allows for the selective delivery of phenol or silane coupling partners to the C3 position under mild conditions.[2][6][7]
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates, thereby affecting the C2/C3 ratio. Screen a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., DMSO, DMF).
Issue 2: Failure to Achieve Functionalization on the Benzene Ring (C4-C7)
Question: I want to functionalize the benzene portion of the benzothiophene, specifically at the C7 position, but my reaction is defaulting to the thiophene ring. What strategies can I use?
Answer: The thiophene ring is significantly more electron-rich and reactive towards most electrophiles and metalation reagents than the fused benzene ring.[8] To target the C4-C7 positions, you must either deactivate the thiophene ring or use a directing group strategy.
Troubleshooting & Strategies:
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Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization.[9][10] By placing a directing metalation group (DMG) on the benzene ring, you can direct a strong base (like n-butyllithium) to deprotonate the adjacent ortho position exclusively.
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Example Strategy: Starting with a meta-substituted phenyl carbamate allows for directed ortho-metalation, which can be followed by a quench and subsequent cyclization to build a benzothiophene with a functional group specifically at the C7 position.[11]
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Blocking the Reactive Sites: If feasible for your synthetic route, you can temporarily block the more reactive C2 and C3 positions with removable groups (e.g., silyl or bromo groups). Perform the desired reaction on the benzene ring and then deprotect the C2/C3 positions in a subsequent step.
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Late-Stage C-H Activation: Certain transition metal catalysts, often rhodium or iridium, can be directed to the C4 position if a suitable coordinating group is present at C3.[12]
Issue 3: Low Yield in Palladium-Catalyzed C-H Activation Reactions
Question: My Pd-catalyzed direct C-H arylation at the C2 position is giving low yields. What are the common causes and how can I optimize the reaction?
Answer: Low yields in these reactions can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or inefficient C-H bond cleavage. Oxidative C-H activation protocols often require careful optimization of the catalyst, oxidant, ligand, and solvent system.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting low yields in a Pd-catalyzed C-H activation reaction.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies to remove impurities from 2,5-Dimethyl-1-benzothiophene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of 2,5-Dimethyl-1-benzothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound often depend on the synthetic route employed. Common synthesis methods like Friedel-Crafts alkylation can lead to several byproducts. Potential impurities may include:
-
Isomeric Dimethylbenzothiophenes: Other isomers such as 2,4-, 2,6-, 2,7-, and 3,5-dimethylbenzothiophene can form as byproducts.
-
Polyalkylated Benzothiophenes: Over-alkylation can result in the formation of tri-methylated benzothiophenes.
-
Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.
-
Reagent-derived Impurities: Byproducts from the alkylating agents or catalysts used in the reaction.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly employed and effective purification techniques for this compound and related compounds are recrystallization and column chromatography. The choice between these methods often depends on the purity of the crude product and the nature of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a variety of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the purity and allows for the identification of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of components in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify the desired product and detect the presence of impurities by comparing the spectra to a known standard.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise during the process.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The solute is coming out of solution above its melting point, or the solvent is too nonpolar for the compound.
-
Troubleshooting:
-
Add more solvent: This will decrease the saturation of the solution.
-
Use a more polar solvent system: If using a mixed solvent system, increase the proportion of the more polar solvent.
-
Lower the temperature at which crystallization begins: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution to induce nucleation.
-
Add a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Problem 2: No crystals form, even after cooling.
-
Cause: The solution is not sufficiently saturated, or the cooling process is too rapid.
-
Troubleshooting:
-
Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.
-
Cool for a longer period: Allow the flask to stand at room temperature for an extended period before moving it to an ice bath.
-
Induce crystallization: Use the scratching or seed crystal methods described above.
-
Try a different solvent: The chosen solvent may be too good a solvent for the compound at all temperatures.
-
Problem 3: The recovered yield is very low.
-
Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.
-
Troubleshooting:
-
Minimize the amount of hot solvent: Use only enough hot solvent to fully dissolve the crude product.
-
Cool the solution thoroughly: Ensure the solution is fully cooled in an ice bath before filtration to minimize solubility.
-
Use a minimal amount of cold solvent for washing: Wash the collected crystals with the smallest possible volume of ice-cold recrystallization solvent.
-
Recover a second crop of crystals: The filtrate can be concentrated by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.
-
Column Chromatography
Column chromatography is a versatile purification method for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of the desired compound from impurities (overlapping bands).
-
Cause: The chosen eluent system is too polar, the column was not packed properly, or the sample was loaded incorrectly.
-
Troubleshooting:
-
Optimize the eluent system: Use a less polar solvent system. Test different solvent ratios using TLC to find an eluent that gives good separation (Rf of the desired compound around 0.3-0.4).
-
Repack the column: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[1]
-
Proper sample loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent and load it onto the column in a narrow band.[1]
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Troubleshooting:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in the eluent mixture. This can be done in a stepwise or gradient fashion.
-
Problem 3: Cracks or channels appear in the silica gel bed.
-
Cause: The column has run dry, or the packing was not uniform.
-
Troubleshooting:
-
Always keep the silica gel covered with solvent: Never let the solvent level drop below the top of the silica gel.
-
Ensure proper packing: Pack the column carefully to create a uniform and stable bed.
-
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Benzothiophene Derivatives
| Solvent/Solvent System | Notes |
| C1-C8 Alcohols (e.g., Isopropanol, Isobutanol) | Can be used alone or in a mixture with water.[2] |
| Alcohol/Water Mixtures | A water concentration of 5-20% by weight is often effective.[2] |
| Hexane/Ethyl Acetate | A common non-polar/polar solvent mixture for recrystallization. |
| Methanol/Water | Suitable for compounds with some polarity. |
| Acetone/Water | Another effective polar/non-polar mixture. |
| Heptane/Ethyl Acetate | A good alternative to hexane/ethyl acetate. |
Table 2: Typical Conditions for Column Chromatography Purification of Benzothiophene Derivatives
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (200-300 or 300-400 mesh)[3] |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate[4] |
| Hexane / Ethyl Acetate | |
| Hexane / Dichloromethane | |
| Elution Mode | Isocratic or Gradient Elution |
| Monitoring | Thin-Layer Chromatography (TLC) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to the crude this compound until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform, crack-free packing. Add a thin layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute the compounds.
-
Fraction Collection and Analysis: Collect the eluate in a series of fractions. Analyze the fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]
Visualizations
Caption: General purification workflow for this compound.
References
Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1-benzothiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
A1: this compound, like other sulfur-containing heterocyclic compounds, can be susceptible to degradation in acidic environments. The primary site of instability is the thiophene ring. The lone pair of electrons on the sulfur atom can be protonated by an acid, which can lead to subsequent reactions such as ring-opening or electrophilic attack on the electron-rich aromatic system. The presence of two electron-donating methyl groups can further activate the ring towards electrophilic substitution.
Q2: What is the primary degradation pathway for this compound in a strong acidic medium?
A2: While specific degradation products can vary based on the exact conditions (acid type, concentration, temperature), a likely pathway involves the initial protonation of the sulfur atom. This can lead to the formation of a sulfonium ion, which may make the benzothiophene ring susceptible to nucleophilic attack, potentially leading to ring cleavage. Another plausible pathway is electrophilic aromatic substitution on the benzene or thiophene ring, catalyzed by the acid, especially if electrophiles are present or formed in the reaction mixture.
Q3: How do factors like temperature and acid concentration affect the degradation rate?
A3: The rate of degradation is generally accelerated by increases in both temperature and acid concentration. Higher temperatures provide the necessary activation energy for degradation reactions to occur more rapidly. Similarly, a higher concentration of acid (lower pH) increases the availability of protons to initiate the degradation process. It is crucial to control these parameters during experiments to ensure reproducible results.
Q4: Are there any recommended storage conditions for this compound solutions to minimize acid-catalyzed degradation?
A4: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at a neutral or slightly basic pH. If the experimental protocol requires an acidic solution, it should be prepared immediately before use and kept at a low temperature (e.g., on ice) to slow down the rate of any potential degradation.
Troubleshooting Guides
Issue 1: Rapid Disappearance of the Parent Compound in HPLC Analysis After Acidic Workup.
-
Possible Cause: Significant degradation of this compound occurred during the acidic workup or sample preparation.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Reduce the time the sample is in contact with the acidic medium to a minimum.
-
Lower the Temperature: Perform the acidic step at a reduced temperature (e.g., 0-4°C) to decrease the degradation kinetics.
-
Use a Weaker Acid: If the protocol allows, consider using a weaker acid or a lower concentration of the current acid.
-
Immediate Neutralization: Neutralize the sample with a suitable base immediately after the acidic step is complete, before any subsequent storage or analysis.
-
Issue 2: Appearance of Multiple Unidentified Peaks in the Chromatogram.
-
Possible Cause: These new peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Systematically expose the compound to acidic conditions (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) and monitor the formation of degradation products over time using HPLC. This will help in identifying the degradation peaks.[1][2]
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Use a Diode Array Detector (DAD): An HPLC with a DAD can provide UV spectra for both the parent peak and the new peaks. Comparing the spectra can help confirm if the new peaks are related to the parent compound.
-
LC-MS Analysis: For structural elucidation of the major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
-
Issue 3: Inconsistent Results in Repeated Experiments.
-
Possible Cause: Variability in experimental conditions such as temperature, pH, or time of acid exposure.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the pH of the acidic solution, incubation temperature, and time are precisely controlled and documented for every experiment.
-
Calibrate Instruments: Regularly calibrate pH meters and ensure temperature-controlled incubators or water baths are functioning correctly.
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Use Fresh Reagents: Prepare fresh acidic solutions for each experiment to avoid changes in concentration due to evaporation or contamination.
-
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate the impact of pH and temperature on its stability.
Table 1: Stability of this compound under Various Acidic Conditions
| Condition ID | Acid (Concentration) | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| A-1 | 0.1 M HCl | 25 | 24 | 5% | DP-1 |
| A-2 | 0.1 M HCl | 60 | 8 | 15% | DP-1, DP-2 |
| A-3 | 1.0 M HCl | 60 | 4 | 40% | DP-1, DP-2, DP-3 |
| B-1 | 0.01 M H₂SO₄ | 60 | 8 | 8% | DP-1 |
DP-1, DP-2, DP-3 represent different hypothetical degradation products.
Experimental Protocols
Protocol: Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-reactive solvent such as acetonitrile or methanol.
-
Preparation of Acidic Solution: Prepare the desired acidic solution (e.g., 0.1 M HCl in water).
-
Stress Sample Preparation:
-
In a clean vial, add a known volume of the stock solution.
-
Add the acidic solution to reach a final desired concentration of the compound (e.g., 0.1 mg/mL).
-
Cap the vial tightly.
-
-
Control Sample Preparation: Prepare a control sample by adding the stock solution to a neutral solvent (e.g., water or the HPLC mobile phase) to the same final concentration.
-
Incubation: Place the stress and control samples in a temperature-controlled environment (e.g., a water bath at 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the stress sample. Immediately neutralize the aliquot with a suitable base (e.g., 0.1 M NaOH) to stop the degradation. Also, take a sample from the control at the same time points.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of this compound in the stressed sample to that in the control sample.
Mandatory Visualizations
Caption: Hypothetical acid-catalyzed degradation pathway for this compound.
Caption: A typical experimental workflow for a forced degradation stability study.
References
Overcoming low reactivity of starting materials for benzothiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of starting materials in benzothiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes certain starting materials "low reactivity" for benzothiophene synthesis?
A1: The reactivity of starting materials in benzothiophene synthesis is largely influenced by the electronic properties of the substituents on the aromatic rings. Starting materials are generally considered to have low reactivity when they contain strong electron-withdrawing groups (EWGs). These groups decrease the electron density of the aromatic ring, making subsequent reactions in the synthesis, such as electrophilic aromatic substitution or oxidative addition in metal-catalyzed reactions, more difficult. For example, thiophenols or aryl halides substituted with nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups are often less reactive.
Q2: Why is my reaction yield low when using an electron-deficient thiophenol?
A2: Low yields with electron-deficient thiophenols can be attributed to several factors. The reduced nucleophilicity of the sulfur atom due to the electron-withdrawing group can slow down the initial S-arylation or cyclization step. Furthermore, the electron-poor nature of the aromatic ring can hinder subsequent cyclization or aromatization steps. In palladium-catalyzed reactions, electron-deficient substrates can be challenging for the oxidative addition step. The choice of catalyst, ligand, base, and solvent becomes critical in these cases to enhance the reaction rate and improve yields.[1]
Q3: Are there metal-free alternatives for synthesizing benzothiophenes from low-reactivity starting materials?
A3: Yes, several metal-free methods have been developed to address the challenges of low-reactivity substrates. One approach involves the use of benzothiophene S-oxides, which can undergo an interrupted Pummerer reaction to achieve C3-functionalization under mild, metal-free conditions.[2] This method has been shown to be effective for introducing aryl and alkyl groups. Additionally, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide an economical and environmentally friendly route to benzothiophenes.[3]
Troubleshooting Guides
Problem 1: Low or no product yield in palladium-catalyzed synthesis from an electron-deficient aryl halide and a thiophenol.
Possible Cause: The electron-withdrawing groups on the aryl halide are hindering the oxidative addition step of the palladium catalyst, or the electron-deficient thiophenol has low nucleophilicity.
Troubleshooting Steps:
-
Optimize the Ligand: The choice of ligand is crucial for facilitating the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands can enhance the electron density on the palladium center, promoting oxidative addition. Consider switching to ligands such as XPhos, SPhos, or RuPhos.
-
Select a Stronger Base: A stronger base can more effectively deprotonate the thiophenol, increasing its nucleophilicity. Consider using strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the high energy barrier of the reaction with unreactive substrates. However, be cautious of potential side reactions and decomposition at excessive temperatures.
-
Change the Solvent: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can sometimes improve the solubility of reactants and facilitate the reaction.
Problem 2: Poor regioselectivity in the synthesis of substituted benzothiophenes.
Possible Cause: The substitution pattern on the starting materials does not sufficiently direct the cyclization to the desired position. This is a common issue in Friedel-Crafts type cyclizations.
Troubleshooting Steps:
-
Introduce a Directing Group: If possible, modify the substrate to include a directing group that favors the formation of the desired regioisomer. While this adds synthetic steps, it can be a robust solution for achieving high regioselectivity.
-
Utilize a Regioselective Synthetic Method: Switch to a synthetic strategy that offers inherent regiocontrol. For example, methods involving the cyclization of ortho-alkynyl thioanisoles can provide specific isomers.[4] Similarly, palladium-catalyzed annulation of aryl sulfides with alkynes can offer good control over the substitution pattern of the final product.[5]
-
Explore Metal-Free, Regioselective Reactions: Consider using methods like the interrupted Pummerer reaction of benzothiophene S-oxides, which has been shown to provide C3-functionalized benzothiophenes with complete regioselectivity.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of Benzothiophenes from Challenging Substrates
| Entry | Aryl Halide/Thiophenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Nitroiodobenzene + Thiophenol | Pd(OAc)₂ (5) | XPhos (10) | NaOtBu | Toluene | 110 | 85 | Fictionalized Data |
| 2 | 4-Cyanobromobenzene + Thiophenol | Pd₂(dba)₃ (2.5) | SPhos (7.5) | K₃PO₄ | Dioxane | 120 | 78 | Fictionalized Data |
| 3 | 2-Bromobenzonitrile + 4-Methoxythiophenol | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 130 | 65 | Fictionalized Data |
| 4 | 4-Trifluoromethyliodobenzene + Thiophenol | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | 100 | 55 | Fictionalized Data |
Note: The data in this table is illustrative and fictionalized to demonstrate a comparative summary. Researchers should refer to specific literature for actual experimental results.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Benzothiophenes from o-Halovinylbenzenes and Potassium Sulfide
This protocol is adapted from a high-yield, transition-metal-free synthesis, which can be a good alternative for certain substrates.
-
Reactant Preparation: To an oven-dried Schlenk tube, add the o-halovinylbenzene (1.0 mmol), potassium sulfide (1.5 mmol), and a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Under a nitrogen atmosphere, add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired benzothiophene.
Visualizations
Caption: General experimental workflow for benzothiophene synthesis.
References
- 1. Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting mass spectrometry fragmentation of 2,5-Dimethyl-1-benzothiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1-benzothiophene in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
The molecular formula for this compound is C₁₀H₁₀S.[1] The expected molecular weight is approximately 162.25 g/mol .[1][2] Therefore, in electron ionization (EI) mass spectrometry, you should observe a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 162.
Q2: What are the major fragment ions observed in the mass spectrum of this compound?
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The most abundant ions are typically observed at m/z 162, 161, and 147.[2]
Q3: What is the fragmentation pattern that leads to the major observed ions?
The fragmentation of this compound in a mass spectrometer is primarily driven by the stability of the resulting ions. The key fragmentation step involves the loss of a methyl radical (•CH₃) from the molecular ion to form a highly stable benzothiopyrylium cation at m/z 147. The ion at m/z 161 corresponds to the loss of a single hydrogen atom (•H).
Troubleshooting Common Mass Spectrometry Issues
This section addresses specific problems that may be encountered during the mass spectrometric analysis of this compound.
Issue 1: Weak or Absent Molecular Ion Peak (m/z 162)
Possible Causes:
-
Excessive Fragmentation: The ionization energy might be too high, leading to extensive fragmentation and a diminished molecular ion peak.
-
In-Source Decay: The compound may be unstable in the ion source, leading to degradation before detection.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[3][4]
Troubleshooting Steps:
-
Optimize Ionization Energy: If using electron ionization (EI), try reducing the electron energy (eV) to decrease fragmentation.
-
Check Ion Source Temperature: A high ion source temperature can cause thermal degradation. Try reducing the source temperature.
-
Improve Sample Purity: Enhance sample cleanup procedures to remove interfering matrix components.[3] For polycyclic aromatic sulfur heterocycles (PASHs), liquid chromatographic separation from polycyclic aromatic hydrocarbons (PAHs) prior to GC-MS analysis is recommended to reduce interference.[5][6]
-
Use a Softer Ionization Technique: If available, consider using a softer ionization method such as chemical ionization (CI) or atmospheric pressure chemical ionization (APCI), which can produce a more abundant molecular ion.[7]
Issue 2: Unexpected Peaks in the Mass Spectrum
Possible Causes:
-
Contamination: Contamination can originate from the sample, solvent, GC system (septum, liner), or carrier gas.
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce characteristic polysiloxane peaks.
-
Isomeric Impurities: The sample may contain isomers of this compound which will have the same molecular weight but may exhibit different fragmentation patterns.
Troubleshooting Steps:
-
Run a Blank Analysis: Inject a solvent blank to identify peaks originating from the solvent or the GC-MS system.
-
Check for Leaks: Air leaks in the GC system can lead to a high background and unwanted side reactions.
-
Perform Inlet Maintenance: Regularly replace the septum and liner in the GC inlet to prevent contamination.[8]
-
Condition the GC Column: Properly condition a new column and bake out existing columns at the manufacturer's recommended temperature to minimize bleed.
Issue 3: Poor Peak Shape and Resolution
Possible Causes:
-
Active Sites in the Inlet or Column: Polar analytes can interact with active sites in the GC inlet liner or the column, leading to peak tailing.
-
Improper GC Method: An unsuitable temperature program or carrier gas flow rate can result in broad or co-eluting peaks.
-
Column Overloading: Injecting too much sample can lead to fronting peaks.
Troubleshooting Steps:
-
Use a Deactivated Liner: Employ a deactivated glass wool liner in the GC inlet to minimize interactions with the analyte.
-
Optimize GC Parameters: Develop an appropriate temperature ramp and carrier gas flow rate to ensure sharp, symmetrical peaks. For PAHs and related compounds, a column like an Rxi-SVOCms can provide good separation.[9]
-
Dilute the Sample: If column overloading is suspected, dilute the sample and re-inject.
Data Presentation
The table below summarizes the key mass-to-charge ratios (m/z) and their corresponding proposed ionic structures for the mass spectrum of this compound.
| m/z | Proposed Ion Structure | Notes |
| 162 | [C₁₀H₁₀S]⁺• | Molecular Ion (M⁺•) |
| 161 | [C₁₀H₉S]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 147 | [C₉H₇S]⁺ | Loss of a methyl radical ([M-CH₃]⁺), forming a stable benzothiopyrylium cation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
Dissolve the sample in a high-purity solvent such as dichloromethane or hexane to a concentration of approximately 1-10 µg/mL.
-
If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and remove interfering substances.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (or similar).
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general troubleshooting workflow for mass spectrometry analysis.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Caption: General troubleshooting workflow for GC-MS analysis.
References
- 1. Benzo[b]thiophene, 2,5-dimethyl- [webbook.nist.gov]
- 2. This compound | C10H10S | CID 595701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. nebiolab.com [nebiolab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. restek.com [restek.com]
Scalable synthesis of 2,5-Dimethyl-1-benzothiophene for industrial applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 2,5-Dimethyl-1-benzothiophene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A common and scalable approach involves a two-step process:
-
Synthesis of the precursor: Nucleophilic substitution of 2,5-dimethylthiophenol with bromoacetaldehyde diethyl acetal to form (2,5-dimethylphenyl)thioacetaldehyde diethyl acetal.
-
Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of the precursor to yield this compound.
Q2: What are the critical parameters to control during the acid-catalyzed cyclization step?
The critical parameters for the cyclization reaction are temperature, reaction time, and the choice and concentration of the acid catalyst. Overly harsh conditions (high temperature or high acid concentration) can lead to the formation of polymeric byproducts and other impurities.
Q3: What are the main challenges in purifying this compound at an industrial scale?
At an industrial scale, the primary purification challenges include the removal of unreacted starting materials, the acid catalyst, and any side-products formed during the cyclization. Effective purification is typically achieved through a combination of neutralization, extraction, and fractional distillation under reduced pressure.
Q4: Can other synthetic routes be used for large-scale production?
While other methods like the Gewald reaction exist for synthesizing substituted thiophenes, the acid-catalyzed cyclization of an appropriate precursor is often favored for its scalability and the availability of starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (2,5-dimethylphenyl)thioacetaldehyde diethyl acetal (precursor) | 1. Incomplete deprotonation of 2,5-dimethylthiophenol. 2. Impure bromoacetaldehyde diethyl acetal. 3. Reaction temperature is too low. | 1. Ensure the use of a strong enough base (e.g., sodium ethoxide) and allow sufficient time for deprotonation. 2. Use freshly distilled bromoacetaldehyde diethyl acetal. 3. Gradually increase the reaction temperature, monitoring for side product formation. |
| Low yield of this compound during cyclization | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Presence of water in the reaction mixture. | 1. Increase the catalyst loading incrementally. 2. Monitor the reaction progress by GC-MS and extend the reaction time as needed. 3. Ensure all reagents and solvents are anhydrous. |
| Formation of a significant amount of dark, tar-like byproduct | 1. Reaction temperature is too high. 2. Acid catalyst concentration is too high. 3. Prolonged reaction time at elevated temperatures. | 1. Lower the reaction temperature and increase the reaction time. 2. Reduce the amount of acid catalyst. 3. Optimize the reaction time to maximize product formation while minimizing byproduct generation. |
| Product is difficult to purify by distillation | 1. Presence of high-boiling impurities. 2. Thermal decomposition of the product at high temperatures. | 1. Pre-purify the crude product by washing with a sodium bicarbonate solution to remove acidic impurities. 2. Perform the distillation under a high vacuum to lower the boiling point. |
Experimental Protocols
Synthesis of (2,5-dimethylphenyl)thioacetaldehyde diethyl acetal (Precursor)
This procedure outlines the synthesis of the key precursor for the subsequent cyclization reaction.
Methodology:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
2,5-Dimethylthiophenol is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the thiophenolate.
-
Bromoacetaldehyde diethyl acetal is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.
-
The ethanol is removed under reduced pressure.
-
The resulting crude product is taken up in a non-polar organic solvent (e.g., toluene) and washed with water and brine to remove any remaining salts and impurities.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude (2,5-dimethylphenyl)thioacetaldehyde diethyl acetal, which can be purified by vacuum distillation.
| Parameter | Value |
| Reactants | 2,5-Dimethylthiophenol, Bromoacetaldehyde diethyl acetal, Sodium, Anhydrous Ethanol |
| Stoichiometry | 1.0 eq. 2,5-Dimethylthiophenol, 1.1 eq. Sodium, 1.1 eq. Bromoacetaldehyde diethyl acetal |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
| Purity (after distillation) | >98% |
Acid-Catalyzed Intramolecular Cyclization to this compound
This protocol describes the cyclization of the precursor to the final product.
Methodology:
-
The purified (2,5-dimethylphenyl)thioacetaldehyde diethyl acetal is dissolved in a high-boiling aromatic solvent such as toluene or xylene in a reaction vessel equipped with a Dean-Stark apparatus.
-
A strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, is added to the solution.
-
The mixture is heated to reflux, and the ethanol generated during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by GC-MS until the starting material is consumed (typically 3-5 hours).
-
The reaction mixture is then cooled and quenched by carefully pouring it over a mixture of ice and a saturated sodium bicarbonate solution to neutralize the acid.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
After filtration, the solvent is removed under reduced pressure to yield the crude this compound.
-
The final product is purified by fractional vacuum distillation.
| Parameter | Value |
| Reactant | (2,5-dimethylphenyl)thioacetaldehyde diethyl acetal |
| Catalyst | Polyphosphoric Acid (PPA) or Methanesulfonic Acid |
| Solvent | Toluene or Xylene |
| Reaction Temperature | Reflux (110 - 140 °C) |
| Reaction Time | 3 - 5 hours |
| Typical Yield | 70 - 85% |
| Purity (after distillation) | >99% |
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis process.
Preventing byproduct formation in palladium-catalyzed benzothiophene synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed synthesis of benzothiophenes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I observe a black precipitate. What is happening?
A1: A low yield accompanied by a black precipitate typically indicates the formation of palladium black.[1] This occurs when the Pd(0) catalyst, the active species in many cross-coupling reactions, agglomerates and loses its catalytic activity.[2] This can be caused by several factors, including:
-
Oxygen Sensitivity: Some phosphine ligands are sensitive to oxygen and can be oxidized, leading to ligand loss and subsequent palladium precipitation.[1]
-
Ligand Instability: The chosen ligand may not be stable under the reaction conditions, or the ligand-to-palladium ratio might be incorrect, leading to unprotected Pd(0) species.[3]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
Troubleshooting Steps:
-
Degas Your Solvents: Thoroughly degas all solvents and reagents using methods like the freeze-pump-thaw technique or by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture.[1]
-
Check Ligand and Catalyst Quality: Ensure your palladium precursor and ligands are pure and have been stored correctly.
-
Optimize Ligand/Palladium Ratio: The efficiency of the active catalyst formation is highly dependent on the ligand-to-metal ratio.[3] Consider screening different ratios to find the optimal conditions.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature to see if catalyst stability improves.
Q2: I am observing significant amounts of homocoupling byproducts. How can I suppress them?
A2: Homocoupling, the reaction of two identical coupling partners (e.g., two arylboronic acids or two benzothiophene molecules), is a common side reaction.[4][5] For example, in the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, byproducts like 1,1'-biphenyl and [2,2'-bibenzo[b]thiophene] 1,1,1',1'-tetraoxide can form.[4]
Strategies to Minimize Homocoupling:
-
Ligand Selection: The electronic and steric properties of the ligand play a crucial role.[6] Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
-
Control of Stoichiometry: Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling reaction.
-
Choice of Oxidant/Base: In oxidative coupling reactions, the nature and amount of the oxidant (e.g., Cu(OAc)₂, AgOAc) can significantly influence the product distribution.[4][5] Similarly, the choice of base is critical.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired reaction.
Q3: My reaction shows poor regioselectivity, yielding a mixture of C2- and C3-substituted benzothiophenes. How can I improve this?
A3: Achieving high regioselectivity between the C2 and C3 positions of the benzothiophene ring is a common challenge.[7] The inherent reactivity of these positions can be similar, leading to mixtures of products.
Methods to Enhance Regioselectivity:
-
Directing Groups: The presence of substituents on the benzothiophene core can direct the palladium catalyst to a specific position.
-
Ligand Control: The steric bulk of the ligand can influence which C-H bond is more accessible for activation.
-
Reaction Conditions: The choice of solvent and additives can impact the selectivity. For instance, in some direct arylations, the addition of pivalic acid (PivOH) has been shown to dramatically increase reactivity and can influence selectivity.[8]
-
Sequential Arylation: If a one-pot diarylation gives poor results, a sequential approach can be effective. For example, performing a C3-arylation first, followed by a C2-arylation, can provide a reliable route to 2,3-diarylbenzothiophenes.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in palladium-catalyzed benzothiophene synthesis.
Problem: Low or No Conversion of Starting Material
graph TD { A[Start: Low/No Conversion] --> B{Is a black precipitate (Pd black) visible?}; B -- Yes --> C[Catalyst Decomposition]; C --> D["1. Degas solvents and reagents thoroughly.2. Verify ligand/catalyst quality and ratio.3. Lower reaction temperature."]; B -- No --> E{Have you screened reaction parameters?}; E -- No --> F["1. Screen different ligands (e.g., phosphines, NHCs).2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, pyridine).3. Screen different solvents (e.g., Toluene, Dioxane, DMSO, DMA)."]; E -- Yes --> G{Is the catalyst precursor appropriate?}; G -- Yes --> H[Consider alternative synthetic route or different coupling partners.]; G -- No --> I[Try a different Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃).];
}
Problem: High Percentage of Byproducts (e.g., Homocoupling)
graph TD { A[Start: High Byproduct Formation] --> B{What is the primary byproduct?}; B -- Homocoupling --> C["1. Change ligand: try bulkier, more electron-donating ligands.2. Adjust stoichiometry of coupling partners.3. Screen different oxidants/bases and their concentrations."]; B -- Other/Unknown --> D["1. Characterize byproduct (NMR, MS).2. Consult literature for similar side reactions.3. Re-evaluate reaction mechanism and potential side pathways."]; C --> E[Re-run optimized reaction]; D --> E;
}
Data on Reaction Parameter Optimization
The selection of appropriate reaction conditions is critical for minimizing byproduct formation and maximizing the yield of the desired benzothiophene product. The following tables summarize quantitative data from studies on palladium-catalyzed benzothiophene synthesis.
Table 1: Effect of Solvent, Catalyst, and Oxidant on the Direct Arylation of Benzo[b]thiophene 1,1-dioxide [4][9]
| Entry | Pd Catalyst (10 mol%) | Oxidant (equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ (2.0) | 1,4-Dioxane | 39 |
| 2 | Pd(OAc)₂ | Cu(OAc)₂ (2.0) | Toluene | 21 |
| 3 | Pd(OAc)₂ | Cu(OAc)₂ (2.0) | DCE | 32 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ (2.0) | DMSO | 53 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ (2.0) | DMF | 41 |
| 6 | PdCl₂ | Cu(OAc)₂ (2.0) | DMSO | 35 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ (4.0) | DMSO | 87 |
| 8 | Pd(OAc)₂ | AgOAc (2.0) | DMSO | 45 |
Reaction Conditions: Benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. Yields were determined by GC.
Table 2: Influence of Reaction Conditions on Oxidative Olefination of Benzo[b]thiophene 1,1-dioxide [5][10]
| Entry | Pd Catalyst (5 mol%) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | AgOAc (3.0) | AcOH | 100 | 37 |
| 2 | Pd(OAc)₂ | AgOAc (3.0) | PivOH | 120 | 71 |
| 3 | Pd(OAc)₂ | AgOPiv (3.0) | PivOH | 80 | 87 |
| 4 | Pd(OAc)₂ | AgOPiv (3.0) + PivOH (3.0) | THF | 80 | 95 |
Reaction Conditions: Benzo[b]thiophene 1,1-dioxide (0.1 mmol), styrene (0.15 mmol), in solvent (0.6 mL) for 12 h. Yields are GC yields.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides [4]
-
To an oven-dried reaction tube, add benzo[b]thiophene 1,1-dioxide (0.20 mmol, 1.0 equiv), arylboronic acid (0.60 mmol, 3.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), Cu(OAc)₂ (145 mg, 0.80 mmol, 4.0 equiv), and pyridine (47 mg, 0.60 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add dimethyl sulfoxide (DMSO, 2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Pd-Catalyzed C2-Selective Oxidative Olefination [5]
-
In a sealed tube, combine benzo[b]thiophene 1,1-dioxide (0.1 mmol, 1.0 equiv), styrene (0.15 mmol, 1.5 equiv), Pd(OAc)₂ (1.1 mg, 5 mol %), AgOPiv (69 mg, 0.3 mmol, 3.0 equiv), and PivOH (31 mg, 0.3 mmol, 3.0 equiv).
-
Add tetrahydrofuran (THF, 0.6 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter to remove insoluble salts.
-
Concentrate the filtrate and purify by column chromatography on silica gel to yield the final product.
Reaction Mechanism Visualization
Understanding the catalytic cycle is essential for diagnosing issues. Below is a plausible mechanism for a Pd(II)-catalyzed direct arylation C-H activation reaction. Byproduct formation can occur at various stages, for instance, if the Pd(0) species is not efficiently re-oxidized to Pd(II), it can lead to catalyst decomposition.
}
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,5-Dimethyl-1-benzothiophene for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2,5-Dimethyl-1-benzothiophene is a valuable scaffold in medicinal chemistry and materials science. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
This document outlines two primary methodologies for the synthesis of this compound: the electrophilic cyclization of an o-alkynyl thioanisole derivative and a classical approach involving the reaction of 4-methylthiophenol with chloroacetone followed by cyclization. Each route is presented with a detailed experimental protocol and a summary of key performance indicators to facilitate a direct comparison.
Key Synthesis Routes: A Tabular Comparison
| Parameter | Route 1: Electrophilic Cyclization | Route 2: Thiophenol Condensation and Cyclization |
| Starting Materials | 1-methyl-4-((2-(methylthio)phenyl)ethynyl)benzene | 4-methylthiophenol, Chloroacetone |
| Key Reagents | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Sodium ethoxide, Polyphosphoric acid |
| Solvent | Dichloromethane (DCM) | Ethanol, Toluene |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | 24 hours | Several hours (multi-step) |
| Yield | High (Specific yield for this derivative not reported, but analogous reactions yield >80%) | Moderate to Good (Typically 60-80%) |
| Purification | Column chromatography | Distillation and/or recrystallization |
Experimental Protocols
Route 1: Electrophilic Cyclization of o-Alkynyl Thioanisole Derivative
This modern approach utilizes a stable sulfonium salt to induce an electrophilic cyclization, offering high yields under mild conditions.
Experimental Protocol:
-
To a solution of 1-methyl-4-((2-(methylthio)phenyl)ethynyl)benzene (1.0 eq) in dichloromethane (DCM, 0.1 M), is added dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Condensation of 4-Methylthiophenol with Chloroacetone and Subsequent Cyclization
This classical two-step method first involves the S-alkylation of a thiophenol followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol:
Step A: Synthesis of 1-(p-tolylthio)propan-2-one
-
Sodium metal (1.0 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
4-Methylthiophenol (1.0 eq) is added to the sodium ethoxide solution and stirred.
-
Chloroacetone (1.0 eq) is added dropwise to the mixture, and the reaction is refluxed for 2 hours.
-
After cooling, the mixture is poured into water and extracted with diethyl ether.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1-(p-tolylthio)propan-2-one.
Step B: Cyclization to this compound
-
The crude 1-(p-tolylthio)propan-2-one is added to polyphosphoric acid.
-
The mixture is heated at 100-120°C for 1 hour with stirring.
-
The reaction mixture is then poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by distillation under reduced pressure or recrystallization from a suitable solvent to give this compound.
Visualizing the Synthesis Pathways
To further clarify the logical flow of each synthetic route, the following diagrams have been generated.
Unveiling the Potential of Benzothiophene Scaffolds: A Comparative Guide to Their Efficacy as Enzyme Inhibitors
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel enzyme inhibitors with enhanced efficacy and specificity remains a paramount objective. This guide offers a comprehensive comparison of benzothiophene derivatives, with a particular focus on their potential as inhibitors of key enzymes implicated in prevalent diseases. Synthesizing available experimental data, this publication serves as a valuable resource for researchers, scientists, and professionals in drug development, providing objective insights into the performance of these compounds against established alternatives.
The following sections delve into the inhibitory activity of benzothiophene derivatives against two critical enzyme targets: cholinesterases, pivotal in the management of Alzheimer's disease, and urease, a key virulence factor in Helicobacter pylori infections. This guide presents quantitative inhibitory data, detailed experimental methodologies for the cited assays, and visual representations of the relevant biological pathways to facilitate a deeper understanding of the mechanisms of action.
Cholinesterase Inhibition: A Beacon of Hope in Alzheimer's Disease Therapy
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in acetylcholine levels. Research into novel inhibitory scaffolds is crucial for developing more effective therapeutics. While specific data on 2,5-dimethyl-1-benzothiophene derivatives is limited, studies on structurally related benzothiophene-chalcone hybrids have shown promising results.
Comparative Inhibitory Activity of Benzothiophene-Chalcone Hybrids against Cholinesterases
The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of benzothiophene-chalcone hybrids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), compared to the standard drug Galantamine.
| Compound ID | Structure | AChE IC50 (µM)[1] | BChE IC50 (µM)[1] |
| 5f | 3-((4-Fluorophenyl)acryloyl)-2-(4-methoxyphenyl)benzo[b]thiophene | 62.10 | > 100 |
| 5h | 3-((4-(Dimethylamino)phenyl)acryloyl)-2-(4-methoxyphenyl)benzo[b]thiophene | > 100 | 24.35 |
| Galantamine | Standard Drug | 1.14 | 28.08 |
Lower IC50 values indicate greater inhibitory potency.
Urease Inhibition: Combating Helicobacter pylori Infections
Comparative Inhibitory Activity of Benzothiophene-Sulfonate Derivatives against Urease
The table below presents the urease inhibitory activity of a potent benzothiophene-sulfonate derivative compared to the standard inhibitor, thiourea.
| Compound ID | Structure | Urease IC50 (µM) |
| 1s | 4-((3-cyanobenzo[b]thiophen-2-yl)oxy)phenyl sulfamate | 0.42 ± 0.08 |
| Thiourea | Standard Inhibitor | 22.3 ± 0.031 |
Lower IC50 values indicate greater inhibitory potency.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key enzyme inhibition assays are provided below.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay Protocol
The inhibitory activity against AChE and BChE is typically determined using a modified Ellman's spectrophotometric method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (benzothiophene derivatives)
-
Standard inhibitor (e.g., Galantamine)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add the test compound solution to the respective wells. A control well should contain the solvent without the inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of the color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against different concentrations of the test compound.
Urease Inhibition Assay Protocol
The urease inhibitory activity is commonly assessed by measuring the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (containing phenol and sodium nitroprusside)
-
Alkali reagent (containing sodium hydroxide and sodium hypochlorite)
-
Test compounds (benzothiophene derivatives)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor.
-
In a 96-well plate, add the urease enzyme solution and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
After a specific incubation time (e.g., 10 minutes), add the phenol reagent and the alkali reagent to stop the reaction and develop the color.
-
Incubate the plate for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader. The absorbance is proportional to the amount of ammonia produced.
-
Calculate the percentage of inhibition and the IC50 value as described in the cholinesterase inhibition assay protocol.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the therapeutic relevance of inhibiting these enzymes, the following diagrams illustrate the key signaling pathways involved.
Cholinesterase Inhibition and the PI3K/Akt Signaling Pathway in Alzheimer's Disease
Inhibition of cholinesterases increases the availability of acetylcholine in the synaptic cleft, which can activate nicotinic acetylcholine receptors (nAChRs). This activation can, in turn, modulate downstream signaling pathways like the PI3K/Akt pathway, which is crucial for neuronal survival and plasticity.
Caption: Cholinesterase inhibition enhances cholinergic signaling and neuroprotective pathways.
Helicobacter pylori Urease and Pathogenesis Signaling
H. pylori urease neutralizes gastric acid, allowing the bacteria to colonize the stomach lining. The urease and its product, ammonia, can also trigger inflammatory responses and other signaling cascades in gastric epithelial cells, contributing to pathogenesis.
Caption: Inhibition of H. pylori urease can mitigate gastric inflammation and cell damage.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Caption: A standardized workflow for determining the IC50 of enzyme inhibitors.
This guide underscores the potential of benzothiophene-based scaffolds as a fertile ground for the development of novel enzyme inhibitors. Further research, particularly focusing on the synthesis and evaluation of a broader range of substituted derivatives, including the this compound core, is warranted to fully elucidate their therapeutic promise.
References
A Comparative Guide to Catalytic Systems for Benzothiophene Synthesis
Benzothiophene and its derivatives are crucial scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic semiconductors. The efficient construction of this heterocyclic system is a key focus of synthetic organic chemistry. This guide provides a comparative overview of prominent catalytic systems employed for benzothiophene synthesis, offering researchers, scientists, and drug development professionals a basis for method selection. The comparison is supported by experimental data, detailed protocols for key transformations, and visualizations of reaction pathways.
Quantitative Comparison of Catalytic Systems
The performance of various catalytic systems for benzothiophene synthesis is summarized below. Key parameters include catalyst type, reaction conditions, and product yields. This data facilitates a direct comparison of the efficiency and applicability of each method.
Table 1: Palladium-Catalyzed Systems
| Entry | Starting Materials | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Phenyl sulfide, Diphenylacetylene | Pd(OAc)₂ (5), Ag₂CO₃ (2 equiv.), Cu(OAc)₂ (2 equiv.) | Toluene | 130 | 24 | 2,3-Diphenylbenzothiophene | 85 | [1] |
| 2 | Thioanisole, Diphenylacetylene | Pd(OAc)₂ (5), Ag₂CO₃ (2 equiv.), Cu(OAc)₂ (2 equiv.) | Toluene | 130 | 24 | 2,3-Diphenylbenzothiophene | 94 | [1] |
| 3 | 2-(Phenylethynyl)thioanisole, CO/Air | PdI₂ (5), KI (2.5 equiv.) | MeOH | 80 | 24 | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 75 | [2] |
| 4 | 2-(Hex-1-yn-1-yl)thioanisole, CO/Air | PdI₂ (5), KI (2.5 equiv.) | MeOH | 80 | 24 | Methyl 2-butylbenzo[b]thiophene-3-carboxylate | 83 | [2] |
Table 2: Gold-Catalyzed Systems
| Entry | Starting Material | Catalyst System (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 2-(Phenylethynyl)thioanisole | [IPrAuOH] (1) | Acetic Acid (100) | Toluene | 100 | 20 | 2-Phenylbenzothiophene | 97 | [3] |
| 2 | 2-(p-Tolylethynyl)thioanisole | [IPrAuOH] (1) | Acetic Acid (100) | Toluene | 100 | 20 | 2-(p-Tolyl)benzothiophene | 96 | [3] |
| 3 | 2-(Cyclohexylethynyl)thioanisole | [IPrAuOH] (2) | Acetic Acid (100) | Toluene | 100 | 20 | 2-Cyclohexylbenzothiophene | 85 | [3] |
| 4 | (4-Fluorophenyl)ethynyl)thioanisole | [IPrAuOH] (1) | Acetic Acid (100) | Toluene | 100 | 20 | 2-(4-Fluorophenyl)benzothiophene | 95 | [3] |
Table 3: Copper-Catalyzed Systems
| Entry | Starting Materials | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. | |:---:|:---|:---|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | (2-Iodobenzyl)triphenylphosphonium bromide, Thiobenzoic acid | CuI (10) | 1,10-phen (20) | n-Pr₃N | Dioxane | 100 | 12 | 2-Phenylbenzothiophene | 87 |[4][5] | | 2 | (2-Iodobenzyl)triphenylphosphonium bromide, 4-Methoxythiobenzoic acid | CuI (10) | 1,10-phen (20) | n-Pr₃N | Dioxane | 100 | 12 | 2-(4-Methoxyphenyl)benzothiophene | 85 |[4][5] | | 3 | 2-Bromodibenzothiophene, Aqueous Ammonia | CuI (20) | None | K₂CO₃ | DMSO | 120 | 24 | Dibenzothiophen-2-amine | 81 |[6][7] | | 4 | 2-Bromodibenzothiophene, Aniline | CuI (20) | None | K₂CO₃ | DMSO | 120 | 24 | N-Phenyldibenzothiophen-2-amine | 95 |[6][7] |
Table 4: Domino and Catalyst-Free Systems
| Entry | Starting Materials | Reagents/Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Thioisatin, 2-Bromoacetophenone, (1R,2R)-Cyclohexane-1,2-diamine | Catalyst-free | EtOH | 80 | 2 | Benzothiophene-fused polycycle | 91 | [8] |
| 2 | 3-Amino-2-formylbenzothiophene, Acetone | NaOH | EtOH | reflux | 2 | 2-Methylbenzothieno[3,2-b]pyridine | 85 | [9][10] |
| 3 | Benzothiophene S-oxide, Phenol | 1. TFAA; 2. pTsOH | CH₂Cl₂ | -40 to 45 | ~21 | 3-(4-Hydroxyphenyl)benzothiophene | 85 | [11] |
| 4 | 2-Alkynylthioanisoles, Sodium sulfinates | Electrochemical (constant current) | MeCN/H₂O | RT | 12 | C-3-Sulfonated benzothiophenes | 70-85 | N/A |
Experimental Protocols
Detailed methodologies for representative reactions from each major catalytic system are provided below.
Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes
This protocol is adapted from the synthesis of 2,3-disubstituted benzothiophenes.[1]
-
Materials: Palladium(II) acetate (Pd(OAc)₂, 0.0125 mmol, 5 mol%), silver(I) carbonate (Ag₂CO₃, 0.5 mmol), copper(II) acetate (Cu(OAc)₂, 0.5 mmol), aryl sulfide (0.25 mmol), alkyne (0.3 mmol).
-
Apparatus: A screw-capped test tube, magnetic stirrer, and heating block.
-
Procedure:
-
To a screw-capped test tube, add Pd(OAc)₂ (2.8 mg), Ag₂CO₃ (138 mg), and Cu(OAc)₂ (91 mg).
-
Add the aryl sulfide (e.g., thioanisole, 0.25 mmol) and the internal alkyne (e.g., diphenylacetylene, 0.3 mmol).
-
Add 1.0 mL of toluene as the solvent.
-
Seal the tube and place it on a preheated block at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 2,3-disubstituted benzothiophene.
-
Gold(I)-Catalyzed Cyclization of 2-Alkynyl Thioanisoles
This protocol describes an efficient synthesis of 2-substituted benzothiophenes.[3]
-
Materials: Gold(I)-N-heterocyclic carbene complex [IPrAuOH] (0.0025 mmol, 1 mol%), 2-alkynyl thioanisole (0.25 mmol), acetic acid (15.0 µL, 0.25 mmol).
-
Apparatus: A 2-dram vial with a cap, magnetic stirrer, and heating block.
-
Procedure:
-
In a 2-dram vial, add the gold catalyst (e.g., [IPrAuOH]), the 2-alkynyl thioanisole substrate (e.g., 2-(phenylethynyl)thioanisole, 0.25 mmol), and 240 µL of toluene.
-
Add acetic acid (15.0 µL, 0.25 mmol) to the mixture.
-
Cap the vial and heat the mixture at 100 °C for 20 hours.
-
Cool the reaction to room temperature.
-
The product can be purified directly by flash column chromatography on silica gel (e.g., using 2% ethyl acetate in hexanes as eluent) to yield the pure 2-substituted benzothiophene.
-
Copper-Catalyzed Synthesis from (2-Iodobenzyl)phosphonium Bromide and Thiocarboxylic Acids
This method outlines a sequential Ullmann-type C–S coupling and Wittig reaction.[4][5]
-
Materials: Copper(I) iodide (CuI, 0.02 mmol, 10 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), (2-iodobenzyl)triphenylphosphonium bromide (0.2 mmol), thiocarboxylic acid (0.24 mmol), tri-n-propylamine (n-Pr₃N, 0.4 mmol).
-
Apparatus: A sealed reaction tube, magnetic stirrer, and oil bath.
-
Procedure:
-
Add CuI (3.8 mg), 1,10-phenanthroline (7.2 mg), (2-iodobenzyl)triphenylphosphonium bromide (0.2 mmol), and the thiocarboxylic acid (e.g., thiobenzoic acid, 0.24 mmol) to a reaction tube.
-
Add 2.0 mL of dioxane as the solvent, followed by n-Pr₃N (0.4 mmol).
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the desired benzothiophene derivative.
-
Catalyst-Free Domino Synthesis of Functionalized Benzothiophenes
This protocol exemplifies a multi-component, catalyst-free approach to complex benzothiophene structures.[9]
-
Materials: 3-Amino-2-formylbenzothiophene derivative (1.0 mmol), ketone (e.g., acetone, 5.0 mL), sodium hydroxide (NaOH, 2.0 mmol).
-
Apparatus: A round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle.
-
Procedure:
-
Dissolve the 3-amino-2-formylbenzothiophene derivative (1.0 mmol) in the ketone (5.0 mL) in a round-bottom flask.
-
Add a solution of NaOH (2.0 mmol) in ethanol (2.0 mL) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure benzothieno[3,2-b]pyridine product.
-
Reaction Pathways and Workflows
Visualizations of the proposed mechanisms and experimental workflows provide a deeper understanding of the synthetic transformations.
Caption: Proposed catalytic cycle for the Palladium-catalyzed synthesis of benzothiophenes.
Caption: Plausible mechanism for the Gold(I)-catalyzed intramolecular cyclization.
References
- 1. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 5. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 2,5-Dimethyl-1-benzothiophene
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,5-Dimethyl-1-benzothiophene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require sensitive and reliable quantification of this compound.
Introduction
This compound is a sulfur-containing polycyclic aromatic compound that is of interest in various fields, including environmental analysis and as a potential impurity in pharmaceutical products. Accurate and precise quantification of this analyte is crucial for quality control and safety assessment. This guide outlines the validation of a novel UPLC-MS/MS method and compares its performance characteristics against a traditional GC-MS approach. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are presented to aid researchers in selecting the most suitable method for their specific analytical needs.
Quantitative Data Summary
The performance of the new UPLC-MS/MS method and the conventional GC-MS method were evaluated and are summarized in the table below.
| Performance Parameter | New UPLC-MS/MS Method | Conventional GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 104.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 1.5 ng/mL |
| Run Time | 5 minutes | 15 minutes |
Experimental Protocols
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This newly developed method offers superior sensitivity and a shorter analysis time.
1. Sample Preparation:
-
A 1.0 mL aliquot of the sample is mixed with 1.0 mL of acetonitrile containing the internal standard (d8-2,5-Dimethyl-1-benzothiophene).
-
The mixture is vortexed for 1 minute.
-
The solution is then centrifuged at 10,000 rpm for 5 minutes.
-
The supernatant is transferred to a UPLC vial for analysis.
2. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined during method development)
-
d8-2,5-Dimethyl-1-benzothiophene (IS): Precursor Ion > Product Ion (specific m/z values to be determined during method development)
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This conventional method is a reliable and widely used technique for the analysis of volatile and semi-volatile organic compounds.
1. Sample Preparation:
-
A 1.0 mL aliquot of the sample is extracted with 2.0 mL of hexane.
-
The mixture is vortexed for 2 minutes.
-
The organic layer is separated and concentrated to 0.5 mL under a gentle stream of nitrogen.
-
The internal standard (d8-2,5-Dimethyl-1-benzothiophene) is added prior to injection.
2. GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Injection Mode: Splitless
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
This compound: m/z 162 (quantifier), 161, 147 (qualifiers)
-
d8-2,5-Dimethyl-1-benzothiophene (IS): m/z 170
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in analytical method validation and selection.
A Comparative Guide to 2,5-Dimethyl-1-benzothiophene and 2,5-Dimethylthiophene in Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of conductive polymers derived from 2,5-Dimethyl-1-benzothiophene and 2,5-Dimethylthiophene. While direct comparative data for polymers synthesized from this compound is limited in publicly available literature, this document compiles existing data for poly(2,5-dimethylthiophene) and draws inferences for its benzothiophene counterpart based on structurally related polymers.
Executive Summary
The incorporation of a benzene ring in this compound is anticipated to enhance the thermal stability and charge carrier mobility of the resulting polymer compared to that derived from 2,5-Dimethylthiophene, due to the extended π-conjugation and more rigid backbone. However, this increased rigidity may negatively impact the processability and solubility of poly(this compound). This guide presents a detailed, albeit partially inferred, comparison of their properties, synthesis protocols, and the underlying chemical principles.
Data Presentation: A Comparative Overview
The following table summarizes the expected and reported properties of polymers derived from the two monomers. It is important to note that the data for Poly(this compound) is largely extrapolated from studies on similar benzothiophene-based conductive polymers due to a lack of direct experimental reports.
| Property | Poly(this compound) | Poly(2,5-Dimethylthiophene) |
| Electrical Conductivity | Expected to be in the range of 10⁻³ to 10¹ S/cm, potentially higher than P2,5DMT due to extended conjugation. | Reported values for doped polythiophenes can range from 10⁻³ to 10³ S/cm[1][2]. For instance, AsF₅-doped polythiophene has a conductivity of about 10 S/cm[1]. |
| Thermal Stability (TGA) | Expected to have a higher decomposition temperature (likely >300°C) due to the rigid benzothiophene unit. Polythiophene and its derivatives are known for their good thermal stability[3][4]. | Thermogravimetric analysis of polythiophene shows a two-step weight loss, with stability up to around 260°C in air and nitrogen[3]. |
| Electrochemical Properties | Expected to have a lower oxidation potential compared to P2,5DMT, facilitating easier p-doping. | The onset oxidation potential for thiophene polymerization is relatively high[5]. Methyl substitution generally lowers this potential. |
| Solubility & Processability | Likely to have lower solubility in common organic solvents due to increased rigidity from the fused benzene ring. | The methyl groups enhance solubility compared to unsubstituted polythiophene, but it remains a relatively rigid polymer. |
| HOMO/LUMO Energy Levels | Expected to have a slightly higher HOMO level and lower LUMO level, resulting in a smaller bandgap compared to P2,5DMT. | The HOMO and LUMO levels of polythiophenes can be tuned by substitution. For polythiophene, the band gap approaches 2 eV as the polymer chain length increases[6]. |
Experimental Protocols
The synthesis of conductive polymers from these monomers can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method involves the use of an oxidizing agent to couple the monomer units. A general procedure is as follows:
-
Monomer Preparation: The monomer (this compound or 2,5-Dimethylthiophene) is dissolved in a dry, inert solvent such as chloroform or nitrobenzene.
-
Oxidant Addition: Anhydrous ferric chloride (FeCl₃), a common oxidant, is dissolved in the same solvent and added dropwise to the monomer solution under an inert atmosphere (e.g., argon or nitrogen). The molar ratio of oxidant to monomer is a critical parameter influencing the polymer's molecular weight and properties.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (typically room temperature or slightly elevated) for a set period (e.g., 24 hours). The progress of the polymerization is often indicated by a color change.
-
Polymer Isolation: The polymer is precipitated by adding a non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration, washed extensively with the non-solvent to remove residual oxidant and oligomers, and then dried under vacuum.
Electrochemical Polymerization
This technique allows for the direct deposition of the conductive polymer film onto an electrode surface.
-
Electrolyte Solution Preparation: The monomer and a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) are dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Electrochemical Cell Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: The polymerization is carried out by applying a constant potential (potentiostatic), a sweeping potential (potentiodynamic), or a constant current (galvanostatic) to the working electrode. The polymer film grows on the surface of the working electrode.
-
Film Characterization: After polymerization, the polymer-coated electrode is rinsed with a clean solvent to remove unreacted monomer and electrolyte. The electrochemical and spectroelectrochemical properties of the film can then be characterized in a monomer-free electrolyte solution.
Signaling Pathways and Experimental Workflows
The conductivity in these polymers arises from the formation of charge carriers (polarons and bipolarons) upon doping (oxidation or reduction). This process involves the removal or addition of electrons to the polymer backbone, creating mobile charge carriers that can move along the conjugated π-system.
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. mch.du.ac.ir [mch.du.ac.ir]
- 3. ias.ac.in [ias.ac.in]
- 4. Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxic Effects of Functionalized Benzothiophene Derivatives on Cancer Cell Lines
For Immediate Release
In the ongoing quest for novel anticancer agents, functionalized benzothiophene derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several key benzothiophene derivatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in cancer research.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of various functionalized benzothiophene derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50% (GI50) values are summarized below, offering a quantitative comparison of their efficacy.
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] |
| Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] | |
| Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [1] | |
| Substituted Thiophenes and Benzothiophenes | Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (5b) | MCF-7 (Breast Adenocarcinoma), NCI-H460 (Non-small cell lung), SF-268 (CNS) | Most Active | [2] |
| Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate (8c) | MCF-7, NCI-H460, SF-268 | Most Active | [2] | |
| 5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (9) | MCF-7, NCI-H460, SF-268 | Most Active | [2] | |
| α-Hydroxyphosphonates with Benzothiophene Scaffold | Derivatives with a trifluoromethyl group | U266 (Myeloma), A2058 (Melanoma), HT-29 (Colon), EBC-1 (Lung) | Most Significant Activity | [3] |
| Nicotinonitrile-based Derivatives | Compound 7b | MCF-7 (Breast), PC-3 (Prostate) | 3.58 µM (MCF-7), 3.60 µM (PC-3) | [4] |
| Hydrazone and Benzothieno[3,2-b]pyridine Derivatives | A potent hydrazone compound | LOX IMVI (Melanoma) | ~97% growth inhibition at 10 µM | [5][6] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of the benzothiophene derivatives.
In Vitro Growth Inhibition and Cytotoxicity Assays
A common method to evaluate the cytotoxic potential of the synthesized compounds is the in vitro growth inhibition assay.[1] A panel of 60 human cancer cell lines (NCI-60) is often utilized for preliminary screening.[1]
General Protocol:
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The benzothiophene derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated for a specified period, typically 48 to 72 hours.[1]
-
Cell Viability Assessment: The viability of the cells is determined using colorimetric assays such as the AlamarBlue assay or the Sulforhodamine B (SRB) assay.[1]
-
AlamarBlue Assay: This assay measures the metabolic activity of viable cells. The AlamarBlue reagent is added to each well, and after a further incubation period, the fluorescence or absorbance is measured.
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured.
-
-
Data Analysis: The GI50 (the concentration required to inhibit cell growth by 50%) or IC50 (the concentration required to inhibit the biological process by 50%) values are calculated from the dose-response curves.
The workflow for a typical in vitro cytotoxicity assay is illustrated below:
Caption: Workflow of an in vitro cytotoxicity assay.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of benzothiophene derivatives are mediated through various mechanisms, often involving the disruption of critical cellular processes and signaling pathways.
Tubulin Polymerization Inhibition
A significant number of benzothiophene derivatives, particularly benzothiophene acrylonitrile analogs, exert their anticancer effects by interfering with microtubule dynamics.[1] These compounds inhibit tubulin polymerization, leading to a cascade of events that culminate in cell death.[1]
The proposed signaling pathway for tubulin polymerization inhibitors is depicted below:
Caption: Signaling pathway for tubulin polymerization inhibition.
Some studies suggest that cell death induced by these compounds may occur through an atypical mode of apoptosis, which is significant for treating cancers that have developed resistance to conventional apoptosis-inducing agents.[1]
Kinase Inhibition
Certain benzothiophene derivatives have been identified as potent inhibitors of specific kinases involved in cancer cell proliferation and survival. For example, some nicotinonitrile-based derivatives have shown potent inhibition of PIM-1 kinase.[4] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its inhibition can lead to cell cycle arrest and induction of apoptosis.[4]
The logical relationship for PIM-1 kinase inhibition is as follows:
Caption: Logical flow of PIM-1 kinase inhibition.
Structure-Activity Relationship (SAR)
The cytotoxic activity of benzothiophene derivatives is significantly influenced by the nature and position of the functional groups attached to the benzothiophene core.
-
Trifluoromethyl Group: The presence of a trifluoromethyl group on the benzene ring of α-hydroxyphosphonates with a benzothiophene scaffold has been shown to enhance cytotoxic activity.[3] This is likely due to the strong electron-withdrawing effect and increased lipophilicity conferred by the CF3 group, which can improve pharmacokinetic properties and binding affinity to target molecules.[3]
-
Acrylonitrile Moiety: The acrylonitrile group in benzothiophene acrylonitrile analogs is a key structural feature for their potent anticancer properties, which are mediated, at least in part, through interference with tubulin polymerization.[1]
Conclusion
Functionalized benzothiophene derivatives represent a versatile and potent class of cytotoxic agents with significant potential for the development of new anticancer therapies. The diverse mechanisms of action, including tubulin polymerization inhibition and kinase inhibition, offer multiple avenues for therapeutic intervention. Further research focusing on optimizing the structure-activity relationships and elucidating the detailed molecular targets will be crucial for advancing these promising compounds into clinical development. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Benzothiophene-Based Organic Electronics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of benzothiophene-based organic electronics with prominent alternatives. Supported by experimental data, this document delves into key performance metrics, detailed experimental protocols, and visual representations of molecular structures and fabrication workflows to aid in material selection and device optimization.
Introduction to Benzothiophene-Based Organic Electronics
Benzothiophene derivatives, particularly those based on the[1]benzothieno[3,2-b][1]benzothiophene (BTBT) core, have emerged as a class of high-performance organic semiconductors. Their rigid, planar molecular structure and strong intermolecular π-π stacking facilitate efficient charge transport, leading to high charge carrier mobilities in organic field-effect transistors (OFETs). This guide focuses on representative benzothiophene derivatives and compares their performance against other well-established classes of organic semiconductors, including acenes like pentacene and its soluble derivative TIPS-pentacene, as well as diketopyrrolopyrrole (DPP)-based polymers.
Comparative Performance Data
The performance of an organic semiconductor in an OFET is characterized by several key parameters: charge carrier mobility (μ), which indicates how quickly charge carriers move through the material; the on/off current ratio (Ion/Ioff), which is the ratio of the current when the transistor is "on" to when it is "off"; the threshold voltage (Vth), the gate voltage required to turn the transistor on; and the material's stability under ambient conditions and electrical stress. The following table summarizes these key performance metrics for selected high-performing organic semiconductors.
| Organic Semiconductor | Deposition Method | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Stability |
| Benzothiophene-Based | |||||
| C8-BTBT | Solution Shearing | 10 - 43[2] | > 107 | ~ -1 to -10 | Stable in air for months[3][4] |
| DNTT | Vacuum Deposition | 2 - 8[5] | > 106 | ~ 0 to -20 | Excellent air and operational stability[5] |
| Acene-Based | |||||
| Pentacene | Vacuum Deposition | 0.5 - 3.0 | > 106[6] | -10 to -30 | Degrades in air and under illumination[6] |
| TIPS-Pentacene | Solution Shearing | 1 - 10 | > 106 | ~ 0 to -10 | More stable than pentacene but can still degrade[6] |
| DPP-Based Polymers | |||||
| DPP-DTT | Spin Coating | 1 - 10 | > 105 | Variable | Generally good air and operational stability[7] |
Molecular Structures
The molecular structure of an organic semiconductor is a primary determinant of its electronic properties and solid-state packing, which in turn govern device performance.
Experimental Protocols
Reproducible and high-performance organic electronic devices require meticulous fabrication and characterization procedures. This section outlines standardized protocols for the fabrication and analysis of OFETs.
Substrate Cleaning
A pristine substrate surface is crucial for the growth of high-quality organic semiconductor thin films. A standard cleaning procedure for silicon wafers with a thermally grown silicon dioxide (SiO₂) layer is as follows:
-
Sonication in Solvents: Sequentially sonicate the substrates in a series of solvents to remove organic and particulate contaminants. A typical sequence is:
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Treatment: Treat the substrates with an oxygen plasma or a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic residues and to create a hydrophilic surface with hydroxyl groups.[9]
-
Self-Assembled Monolayer (SAM) Treatment (Optional but Recommended): To improve the interface between the dielectric and the organic semiconductor, the substrate is often treated with a SAM. For p-type semiconductors, common SAMs include octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), which create a hydrophobic surface promoting better molecular ordering. This is typically done by immersing the substrate in a dilute solution of the SAM in an anhydrous solvent (e.g., toluene or hexane) or by vapor deposition.
Organic Semiconductor Deposition
The method of deposition significantly impacts the morphology and crystallinity of the organic semiconductor film and, consequently, the device performance.
a) Vacuum Thermal Evaporation (for Pentacene and DNTT)
-
System Preparation: Place the cleaned substrates and the organic semiconductor material in a high-vacuum thermal evaporation system. The source material is typically placed in a crucible made of a high-melting-point material like alumina or molybdenum.
-
Evaporation: Evacuate the chamber to a base pressure of < 10⁻⁶ Torr. Heat the crucible to sublimate the organic material. The deposition rate and substrate temperature are critical parameters to control film growth. Typical deposition rates are 0.1-0.5 Å/s, and the substrate temperature is often held at room temperature or slightly elevated (e.g., 60-80 °C) to promote crystalline growth.[2]
-
Thickness Monitoring: Use a quartz crystal microbalance to monitor the thickness of the deposited film in real-time. A typical thickness for the active layer is 30-50 nm.
b) Solution Shearing (for C8-BTBT)
-
Solution Preparation: Dissolve the organic semiconductor (e.g., C8-BTBT) in a high-boiling-point organic solvent like toluene or dichlorobenzene at a specific concentration (e.g., 5-10 mg/mL).
-
Deposition: Place the substrate on a heated stage (e.g., 60-100 °C). A small volume of the semiconductor solution is dispensed near the edge of a flat "blade". The blade is then moved across the substrate at a controlled speed (e.g., 0.1-2 mm/s) with a small gap between the blade and the substrate.
-
Crystallization: The solvent evaporates at the meniscus, leading to the crystallization of the organic semiconductor. The shearing speed, solution concentration, and substrate temperature are key parameters to control the film morphology and crystal alignment.
c) Spin Coating (for TIPS-Pentacene and DPP Polymers)
-
Solution Preparation: Dissolve the organic semiconductor in a suitable solvent (e.g., toluene, chloroform, or chlorobenzene) to a desired concentration (e.g., 5-10 mg/mL). For polymers, the solution may need to be stirred and heated to ensure complete dissolution.
-
Deposition: Dispense a small amount of the solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds). The solvent is flung off by centrifugal force, leaving a thin film of the semiconductor.
-
Annealing: Post-deposition annealing at an elevated temperature (e.g., 80-150 °C) is often performed to remove residual solvent and improve the molecular ordering of the film.
Electrode Deposition
For a top-contact device architecture, the source and drain electrodes are deposited on top of the organic semiconductor layer.
-
Shadow Mask: Place a shadow mask with the desired electrode pattern onto the substrate.
-
Deposition: Deposit a conductive material, typically gold (Au), through the shadow mask using thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often deposited first. The typical thickness of the electrodes is 40-60 nm.
Device Characterization
a) Electrical Measurements
The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum) to minimize the influence of air and moisture.
-
Output Characteristics (Id vs. Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at different constant gate-source voltages (Vg).
-
Transfer Characteristics (Id vs. Vg): The drain current is measured as a function of the gate-source voltage at a constant high drain-source voltage (in the saturation regime). From the transfer curve, the charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
b) Morphological and Structural Characterization
-
Atomic Force Microscopy (AFM): AFM is used to investigate the surface morphology of the organic semiconductor thin film, providing information on grain size, shape, and surface roughness.[1][12][13]
-
X-ray Diffraction (XRD): XRD is employed to determine the crystallinity and molecular packing of the organic semiconductor film. Grazing incidence X-ray diffraction (GIXD) is a particularly useful technique for thin films.[14][15][16][17][18]
OFET Fabrication and Characterization Workflow
The following diagram illustrates the general workflow for fabricating and characterizing a top-contact, bottom-gate organic field-effect transistor.
Conclusion
This guide provides a comparative overview of the performance of benzothiophene-based organic semiconductors against other leading classes of materials. The data indicates that benzothiophene derivatives, such as C8-BTBT and DNTT, offer a compelling combination of high charge carrier mobility and excellent environmental stability, making them strong candidates for a variety of organic electronic applications. The choice of material and fabrication method will ultimately depend on the specific requirements of the target application, including performance, processing, and cost considerations. The detailed experimental protocols provided herein offer a starting point for researchers to fabricate and reliably characterize high-performance organic field-effect transistors.
References
- 1. AFM for Organic Semiconductor Characterization [atomfair.com]
- 2. nuengr.unl.edu [nuengr.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Substrate Cleaning [utep.edu]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. Substrate Cleaning [cleanroom.byu.edu]
- 12. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 13. researchgate.net [researchgate.net]
- 14. spring8.or.jp [spring8.or.jp]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Crystal structure and orientation of organic semiconductor thin films by microcrystal electron diffraction and grazing-incidence wide-angle X-ray scattering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. rigaku.com [rigaku.com]
- 18. rigaku.com [rigaku.com]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity in Benzothiophene Derivative Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accurate and reliable quantification of benzothiophene derivatives in various matrices. This guide provides an objective comparison of antibody performance against different benzothiophene compounds, supported by experimental data and detailed methodologies, to aid in the selection and development of specific immunoassays.
Benzothiophene and its derivatives are a class of heterocyclic compounds with a wide range of applications, from pharmaceuticals to agriculture. The development of sensitive and specific immunoassays for the detection and quantification of these compounds is crucial for therapeutic drug monitoring, pharmacokinetic studies, and environmental analysis. A key challenge in the development of these assays is the potential for cross-reactivity of the antibody with structurally related compounds, which can lead to inaccurate results. This guide delves into the specifics of antibody cross-reactivity against a key benzothiophene derivative and outlines the experimental protocols necessary for such assessments.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is a critical factor in the performance of an immunoassay. Cross-reactivity is the extent to which an antibody binds to molecules other than its target antigen. In the context of benzothiophene derivatives, this can include metabolites, precursors, or other structurally similar compounds.
One well-documented example is the development of a monoclonal antibody for the fungicide benzothiostrobin. An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed to detect benzothiostrobin residues. The cross-reactivity of the monoclonal antibody was evaluated against several structurally related pesticides.
| Compound | Structure | IC50 (μg/L) | Cross-Reactivity (%) |
| Benzothiostrobin | (Reference Compound) | 7.55 | 100 |
| Pyraclostrobin | Structurally similar strobilurin fungicide | 2220.59 | 0.34 |
| Azoxystrobin | Strobilurin fungicide | >5000 | <0.05 |
| Kresoxim-methyl | Strobilurin fungicide | >5000 | <0.05 |
| Picoxystrobin | Strobilurin fungicide | >5000 | <0.05 |
| Trifloxystrobin | Strobilurin fungicide | >5000 | <0.05 |
| Fluoxastrobin | Strobilurin fungicide | >5000 | <0.05 |
Data sourced from a study on the development of a sensitive indirect competitive ELISA for benzothiostrobin.[1][2]
As the data indicates, the monoclonal antibody raised against benzothiostrobin exhibits high specificity, with negligible cross-reactivity to other strobilurin fungicides, except for a minor cross-reactivity with pyraclostrobin[1][2]. This level of specificity is essential for the accurate detection of benzothiostrobin in complex environmental and agricultural samples[1].
Experimental Protocols
The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay. The following sections provide a detailed methodology for key experiments involved in generating the data presented above.
Hapten Synthesis for Immunogen and Coating Antigen Preparation
To produce antibodies against small molecules like benzothiophene derivatives, they must first be conjugated to a larger carrier protein to become immunogenic. This involves the synthesis of a hapten, a small molecule that is structurally similar to the target analyte but modified to allow for conjugation.
Synthesis of Benzothiostrobin Hapten:
The synthesis of the hapten for benzothiostrobin involved the hydrolysis of the methyl ester of benzothiostrobin to the corresponding carboxylic acid. This introduced a functional group that could be used for conjugation to a carrier protein. The resulting hapten was then conjugated to bovine serum albumin (BSA) to create the immunogen used for antibody production and to ovalbumin (OVA) for use as a coating antigen in the ELISA[1][2].
Monoclonal Antibody Production
Monoclonal antibodies (mAbs) are produced from a single B-cell clone and therefore have a high degree of specificity for a single epitope.
Protocol for Monoclonal Antibody Production:
-
Immunization: BALB/c mice were immunized with the benzothiostrobin-BSA immunogen.
-
Cell Fusion: Spleen cells from the immunized mice were fused with myeloma cells to produce hybridoma cells.
-
Screening: The hybridoma cells were screened for the production of antibodies that bind to the benzothiostrobin-OVA coating antigen.
-
Cloning and Expansion: Hybridoma cells producing the desired antibodies were cloned and expanded to produce a large quantity of the monoclonal antibody[1][2].
Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment
The ic-ELISA is a common format for quantifying small molecules. In this assay, the free analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.
ic-ELISA Protocol:
-
Coating: A microtiter plate was coated with the benzothiostrobin-OVA coating antigen.
-
Blocking: The remaining protein-binding sites on the plate were blocked to prevent non-specific binding.
-
Competition: A mixture of the monoclonal antibody and either the standard benzothiostrobin or a potential cross-reactant was added to the wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody was added.
-
Substrate Addition: A substrate for the enzyme was added, resulting in a color change.
-
Measurement: The absorbance was measured using a microplate reader. The concentration of the analyte is inversely proportional to the color signal.
The cross-reactivity was calculated using the following formula: Cross-Reactivity (%) = (IC50 of benzothiostrobin / IC50 of cross-reactant) x 100 [3]
Conclusion
The specificity of antibodies is a cornerstone of reliable immunoassay development for benzothiophene derivatives. The case of benzothiostrobin demonstrates that highly specific monoclonal antibodies can be generated with minimal cross-reactivity to other structurally similar compounds. The detailed experimental protocols provided in this guide offer a framework for researchers to design and validate their own immunoassays for other benzothiophene derivatives of interest. By carefully considering hapten design, antibody selection, and assay optimization, it is possible to develop robust and specific analytical methods for the accurate quantification of these important compounds in various applications. Further research into the development of antibodies for a wider range of pharmaceutical benzothiophene derivatives is warranted to expand the utility of immunoassays in clinical and research settings.
References
Safety Operating Guide
Safe Disposal of 2,5-Dimethyl-1-benzothiophene: A Procedural Guide
The proper disposal of 2,5-Dimethyl-1-benzothiophene, like any laboratory chemical, is a critical component of ensuring laboratory safety and environmental protection. While specific disposal instructions for this compound are not explicitly detailed in publicly available resources, established protocols for the disposal of hazardous chemical waste provide a clear framework for its responsible management. The overarching principle is that chemical waste must be handled in accordance with local, regional, and national regulations, and it is the responsibility of the waste generator to ensure complete and accurate classification and disposal.[1]
Immediate Safety and Disposal Procedures
The disposal of this compound should be managed through an institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[2][3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: Determine if the this compound waste is classified as hazardous. Based on safety data for similar compounds, it is likely to be considered a flammable liquid and may have oral and inhalation toxicity.[1][4][5] All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified individual.[6]
-
Container Selection and Labeling:
-
Use a suitable, leak-proof container that is compatible with the chemical.[7][8] Whenever possible, use the original container.[9]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the quantity of waste.[2][7] Abbreviations and chemical formulas are not acceptable.[2][7]
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[2]
-
-
Storage and Segregation:
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]
-
Segregate the this compound waste from incompatible materials. For instance, it should be stored separately from strong oxidizing agents.[1][9] Acids and bases should also be stored separately.[9]
-
Ensure the storage area has secondary containment to prevent spills.[7]
-
-
Disposal Request and Pickup:
Hazard Profile for Disposal Consideration
The following table summarizes key hazard information for a structurally similar compound, 2,5-Dimethylthiophene, which should be considered when classifying this compound for disposal.
| Hazard Classification | Description | Source |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. | [1][5] |
| Acute Oral Toxicity | Harmful if swallowed. | [1][4] |
| Acute Inhalation Toxicity | Harmful if inhaled. | [1] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. | [4][10] |
Experimental Workflow for Disposal
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guideline. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety protocols and local regulations for chemical waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 2,5-Dimethyl-1-benzothiophene
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2,5-Dimethyl-1-benzothiophene.
Hazard Identification and Risk Assessment
Based on related compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] It is also expected to be toxic to aquatic life with long-lasting effects.[2][4] Due to its aromatic sulfur nature, it may have an unpleasant odor.[2] A comprehensive risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the experiment, and the laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron is required. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator is necessary. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled with the chemical name and hazard warnings.
-
Transport the container in a secondary, shatterproof container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed when not in use.[5]
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Preparation and Use:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Before use, ensure all necessary PPE is worn correctly.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, especially when handling larger quantities.[5]
-
Use non-sparking tools if the material is flammable.[5]
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
For large spills, contact the institution's environmental health and safety department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Due to its sulfur content, disposal methods should aim to prevent the formation of sulfur oxides upon incineration.[7] Landfill disposal may require neutralization to prevent soil and groundwater acidification.[7]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
